5-Methylcyclohexane-1,3-dione
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-methylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIMPQQPXUKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332467 | |
| Record name | 5-methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-24-6 | |
| Record name | 5-methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methylcyclohexane-1,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylcyclohexane-1,3-dione, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its emerging role in the development of novel therapeutics, particularly as a scaffold for anticancer agents targeting the c-Met signaling pathway. All quantitative data is presented in structured tables for clarity, and key chemical transformations and biological pathways are illustrated using diagrams.
Chemical and Physical Properties
This compound, identified by the CAS number 4341-24-6, is a cyclic diketone that serves as a valuable building block in organic synthesis.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4341-24-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Melting Point | 126-130 °C | [4][5] |
| Boiling Point | 221.6 °C at 760 mmHg (estimated) | [6] |
| Density | 1.134 g/cm³ (estimated) | [6] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |
| pKa | 5.29 ± 0.20 (predicted) | [4] |
| Appearance | White to cream or yellow crystalline powder. | [7] |
Synthesis of this compound
Experimental Protocol: Synthesis via Michael Addition and Cyclization
This procedure involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the corresponding enolate.
-
Michael Addition: Methyl vinyl ketone is added slowly to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to ensure the completion of the 1,4-conjugate addition.
-
Intramolecular Cyclization (Dieckmann Condensation): The resulting Michael adduct is then heated under reflux in the presence of a base (e.g., sodium ethoxide) to facilitate an intramolecular Dieckmann condensation, forming a cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The cyclic intermediate is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid. Upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield this compound.
-
Purification: The crude product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Anticancer Activity and c-Met Inhibition
Recent research has highlighted the potential of cyclohexane-1,3-dione derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, and its aberrant activation is implicated in the progression of various cancers, including non-small-cell lung cancer.[1]
Small molecule inhibitors based on the cyclohexane-1,3-dione core have been designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling cascade. This inhibition can lead to reduced tumor growth and proliferation.
Caption: Inhibition of the c-Met signaling pathway.
Antimicrobial Activity
Derivatives of cyclohexane-1,3-dione have also been investigated for their antimicrobial properties. Studies have shown that certain compounds containing this scaffold exhibit activity against various bacterial strains.[8] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms. Further research in this area could lead to the development of new classes of antibiotics.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of complex molecules. The demonstrated biological activity of its derivatives, especially as inhibitors of the c-Met signaling pathway, underscores its potential as a scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the fields of chemistry and medicine.
References
- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]
Technical Guide: Physical Properties of 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclohexane-1,3-dione is a cyclic diketone that serves as a versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug discovery and materials science where precise control over reaction conditions and product purity is paramount. This technical guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols and a summary of quantitative data.
Quantitative Data Summary
The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data for easy reference and comparison. It is important to note that minor discrepancies in reported values may exist due to variations in experimental conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Melting Point | 123.0-131.0 °C | [2] |
| Boiling Point | 194.28 °C (rough estimate) - 221.6 °C at 760 mmHg | [2] |
| Density | 1.0579 g/cm³ (rough estimate) - 1.134 g/cm³ | [2] |
| Appearance | White to cream to yellow to orange crystals or powder | |
| Solubility | Soluble in Chloroform (B151607), Methanol | [2] |
| pKa | 5.29 ± 0.20 (Predicted) | [2] |
| Flash Point | 89.1 °C | |
| Refractive Index | 1.4660 (estimate) - 1.517 | [2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and available data for this compound.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder until a small amount of the sample is packed into the closed end to a height of 2-3 mm.[3]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device).
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed for the CDCl₃ solvent.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and improve sensitivity.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal of the FTIR spectrometer.[4]
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Processing: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-H).
Alternative Method (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet, which is then analyzed.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment is measured, and a mass spectrum is generated, showing the relative intensity of each m/z value. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound like this compound.
References
An In-depth Technical Guide on the Keto-Enol Tautomerism of 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcyclohexane-1,3-dione is a pivotal structural motif in organic synthesis and medicinal chemistry. Its chemical behavior is largely dictated by the equilibrium between its keto and enol tautomers. This guide provides a comprehensive technical overview of this tautomerism, including the underlying principles, factors influencing the equilibrium, and detailed experimental protocols for its characterization. Furthermore, the relevance of the cyclohexane-1,3-dione scaffold in drug discovery, particularly as a pharmacophore for kinase inhibitors, is explored.
Introduction
Tautomers are constitutional isomers that readily interconvert, and keto-enol tautomerism is a fundamental concept in organic chemistry involving the migration of a proton and the shifting of bonding electrons.[1][2] this compound, a cyclic β-diketone, exists as an equilibrium mixture of its diketo and enol forms. The position of this equilibrium is highly sensitive to environmental factors and plays a crucial role in the molecule's reactivity and potential biological activity. Understanding and controlling this tautomerism is essential for its application in the synthesis of complex molecules and in the design of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a Michael addition followed by an intramolecular Claisen condensation. A reliable method is adapted from the synthesis of its close analog, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).[3][4] The procedure involves the reaction of a β-keto ester with an α,β-unsaturated ketone. For this compound, this would typically involve the reaction of diethyl malonate with crotonaldehyde.
Experimental Protocol: Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Crotonaldehyde
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added to the sodium ethoxide solution.
-
Crotonaldehyde is then added dropwise to the reaction mixture, and the solution is refluxed.
-
After the initial reaction, a solution of sodium hydroxide is added, and the mixture is refluxed again to facilitate hydrolysis and decarboxylation.
-
The reaction mixture is then cooled and acidified with hydrochloric acid.
-
The product, this compound, precipitates and can be collected by filtration, washed with cold water, and dried.[3]
The Keto-Enol Tautomeric Equilibrium
The equilibrium between the diketo and enol forms of this compound is dynamic and influenced by several factors. The enol form is stabilized by the formation of a conjugated system.
Caption: Keto-enol tautomerism of this compound.
Factors Influencing the Equilibrium
-
Solvent Polarity: The polarity of the solvent plays a significant role in determining the position of the keto-enol equilibrium.[5] In nonpolar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding. In polar protic solvents, the solvent molecules can form hydrogen bonds with the keto form, thus stabilizing it and shifting the equilibrium towards the diketo tautomer.[6][7] For cyclic 1,3-dicarbonyl compounds, the enol form can also be stabilized by intermolecular hydrogen bonding, leading to dimerization in non-polar solvents.[8]
-
Temperature: An increase in temperature generally shifts the equilibrium towards the more polar triketo form for β-triketones, suggesting that for this compound, higher temperatures might favor the diketo form.[9]
-
pH: The tautomerization is catalyzed by both acids and bases.[1][2] The rate of interconversion is significantly increased in the presence of acidic or basic conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the quantitative analysis of the keto-enol equilibrium as the interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals for both the keto and enol forms.
-
Keto Form: Expect signals for the methyl protons, the methine proton at C5, and the methylene (B1212753) protons at C2, C4, and C6.
-
Enol Form: The enol form will exhibit a characteristic signal for the enolic hydroxyl proton, a vinyl proton, and signals for the methyl and methylene groups in different chemical environments compared to the keto form.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides clear evidence for the presence of both tautomers.
-
Keto Form: Two distinct carbonyl carbon signals are expected around 200-210 ppm.
-
Enol Form: The enol form will show a signal for the enolic carbon (C=C-OH) at a higher field and a carbonyl carbon signal at a lower field compared to the diketo form.[10]
Quantitative Analysis: The ratio of the keto to enol forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.[5]
| Solvent | % Enol (for Dimedone) |
| Chloroform (B151607) | 22.7 |
Experimental Protocol: ¹H NMR Analysis
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Prepare solutions of this compound in various deuterated solvents of known concentration.
-
Add a small amount of TMS to each sample.
-
Acquire ¹H NMR spectra at a constant temperature.
-
Identify the characteristic peaks for the keto and enol tautomers.
-
Integrate the signals corresponding to a specific proton (e.g., methyl group) in both tautomers.
-
Calculate the molar ratio of the enol and keto forms and determine the equilibrium constant (Keq).
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in both tautomers.
-
Keto Form: A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ketone groups.[11]
-
Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the enolic hydroxyl group, and a C=C stretching band around 1600-1650 cm⁻¹. The C=O stretching frequency in the enol form is typically shifted to a lower wavenumber compared to the keto form due to conjugation.
Experimental Protocol: IR Spectroscopy
Materials:
-
This compound
-
KBr (for solid samples) or a suitable solvent (for solution-phase analysis)
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound with dry KBr powder in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a transparent pellet.
-
Record the IR spectrum.[12]
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for studying the conjugated π-system of the enol tautomer.
-
Enol Form: The conjugated enone system of the enol form gives rise to a strong π → π* absorption band in the UV region, typically around 250-280 nm.[13] The exact λmax will be solvent-dependent.
-
Keto Form: The diketo form exhibits a weaker n → π* transition at a longer wavelength.
Experimental Protocol: UV-Vis Spectroscopy
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to obtain solutions with absorbance values in the optimal range (0.1-1.0).
-
Record the UV-Vis spectra of the solutions against a solvent blank.[14]
Relevance in Drug Development
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Of particular interest is its role in the development of kinase inhibitors.
Cyclohexane-1,3-diones as c-Met Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Aberrant c-Met signaling is implicated in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[15][16][17] Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of c-Met kinase.[15][16][17] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing its phosphorylation and subsequent downstream signaling. The ability of the cyclohexane-1,3-dione moiety to engage in key hydrogen bonding interactions within the ATP-binding pocket is crucial for its inhibitory activity.
Caption: Inhibition of the c-Met signaling pathway.
Conclusion
The keto-enol tautomerism of this compound is a fascinating and fundamentally important aspect of its chemistry. The equilibrium is delicately balanced and can be tuned by the choice of solvent, temperature, and pH. A thorough understanding of this phenomenon, facilitated by spectroscopic techniques such as NMR, IR, and UV-Vis, is critical for harnessing the synthetic potential of this molecule. Furthermore, the cyclohexane-1,3-dione core represents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology, highlighting the continued importance of studying such fundamental chemical principles in the context of drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. studycorgi.com [studycorgi.com]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-methylcyclohexane-1,3-dione. A detailed examination of the spectrum reveals the compound's structural intricacies, including the significant influence of keto-enol tautomerism on the observed chemical shifts, multiplicities, and coupling constants.
Keto-Enol Tautomerism
In solution, this compound exists as an equilibrium mixture of its diketo and enol tautomers. This equilibrium is a critical factor in interpreting the 1H NMR spectrum, as signals for both forms are observed. The ratio of these tautomers can be influenced by factors such as solvent and temperature. The enol form is stabilized by conjugation, leading to characteristic downfield shifts for the vinylic and enolic hydroxyl protons.
Diagram of Tautomeric Equilibrium
Caption: Keto-enol tautomerism of this compound.
1H NMR Spectral Data
The following table summarizes the assigned 1H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl3) at 400 MHz. The assignments are based on the understanding of chemical shifts for protons in different chemical environments and the influence of the keto-enol tautomerism.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) | Assignment (Tautomer) | Protons |
| A | 11.30 | br s | 1H | Enol | Enolic OH |
| B | 5.48 | s | 1H | Enol | Vinylic CH |
| C | 3.39 | s | 2H | Keto | CH2 (between C=O) |
| D | 2.72 | m | 1H | Keto/Enol | CH |
| E | 2.44 | m | 2H | Keto/Enol | CH2 |
| F | 2.36 | m | 2H | Keto/Enol | CH2 |
| G | 2.25 | m | 1H | Keto/Enol | CH |
| J | 2.12 | m | 1H | Keto/Enol | CH |
| K | 1.11 | d | 3H | Keto/Enol | CH3 |
| L | 1.09 | d | 3H | Keto/Enol | CH3 |
br s: broad singlet, s: singlet, d: doublet, m: multiplet
Signal Assignment and Interpretation
The 1H NMR spectrum of this compound in CDCl3 displays a series of signals corresponding to both the diketo and enol forms.[1]
Enol Form:
-
A broad singlet at approximately 11.30 ppm is characteristic of the acidic enolic hydroxyl proton (-OH).[1]
-
The singlet at 5.48 ppm is assigned to the vinylic proton (-C=CH-).[1]
Diketo Form:
-
A singlet observed around 3.39 ppm corresponds to the two equivalent protons of the methylene (B1212753) group situated between the two carbonyl groups (-C(=O)-CH2-C(=O)-).[1]
Overlapping Signals (Keto and Enol Forms):
-
The signals in the aliphatic region between 2.12 and 2.72 ppm are more complex due to the overlapping resonances of the methine (CH) and methylene (CH2) protons from both tautomers.[1]
-
The doublets at approximately 1.11 and 1.09 ppm are attributed to the methyl group (-CH3) protons, which are split by the adjacent methine proton.[1] The presence of two distinct doublets suggests that the methyl groups in the keto and enol forms are in slightly different chemical environments.
Experimental Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 0-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of the 1H NMR spectrum of this compound.
Caption: Workflow for 1H NMR analysis of this compound.
References
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methylcyclohexane-1,3-dione. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for data acquisition, and visualizes the relationship between the molecular structure and its NMR signals.
Predicted ¹³C NMR Spectral Data
Due to the limited public availability of experimentally derived and assigned ¹³C NMR data for this compound, the following chemical shifts have been predicted using advanced computational algorithms. These predictions are based on established databases and provide a reliable estimation of the expected spectral values.
The carbon atoms in this compound are numbered according to IUPAC nomenclature as illustrated below:
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| C1 | 209.5 | C |
| C2 | 52.0 | CH₂ |
| C3 | 209.5 | C |
| C4 | 52.0 | CH₂ |
| C5 | 35.0 | CH |
| C6 | 45.0 | CH₂ |
| C7 (CH₃) | 21.0 | CH₃ |
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a solid organic compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for similar ketones.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can often reference the residual solvent peak.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Temperature: 298 K (25 °C)
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Visualization of Structure-Signal Correlation
The following diagram illustrates the logical relationship between each carbon atom in the this compound molecule and its corresponding predicted ¹³C NMR chemical shift.
Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR signals.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclohexane-1,3-dione is a cyclic β-diketone that serves as a versatile building block in organic synthesis. Its structural features, particularly the presence of two carbonyl groups and its existence in a tautomeric equilibrium between the diketo and enol forms, give rise to a characteristic infrared (IR) spectrum. IR spectroscopy is a powerful analytical technique for the identification and characterization of this compound, providing valuable insights into its molecular structure and purity. This technical guide provides a comprehensive overview of the IR spectroscopy of this compound, including spectral data, interpretation, a detailed experimental protocol, and its relevance in the context of drug discovery.
Keto-Enol Tautomerism
A key feature of this compound is its ability to exist as two tautomers in equilibrium: the diketo form and the enol form. This equilibrium is fundamental to understanding its reactivity and its IR spectrum. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism of this compound.
Infrared Spectral Data
The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of both the diketo and enol forms in the solid state can lead to a more complex spectrum than would be expected from a single species. The following table summarizes the expected characteristic infrared absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Tautomeric Form |
| ~3400-2500 | Broad, Medium | O-H stretch (intramolecularly hydrogen-bonded) | Enol |
| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic CH₃ and CH₂) | Diketo & Enol |
| ~1735 & ~1710 | Strong, Sharp | C=O stretch (asymmetric and symmetric) | Diketo |
| ~1610 | Strong | C=O stretch (conjugated) / C=C stretch | Enol |
| ~1460 & ~1380 | Medium | C-H bend (CH₂ and CH₃) | Diketo & Enol |
| ~1250 | Medium | C-O stretch | Enol |
Experimental Protocol: KBr Pellet Method for FTIR Analysis
This protocol outlines the steps for preparing a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound (solid)
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Caption: Experimental workflow for IR spectroscopy of a solid sample.
Procedure:
-
Sample and KBr Preparation:
-
Ensure the agate mortar and pestle, and the pellet die are clean and dry.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade KBr. The ratio of KBr to the sample should be roughly 100:1.
-
-
Grinding and Mixing:
-
Add the weighed this compound to the agate mortar and grind it to a fine powder.
-
Add the KBr to the mortar in small portions and continue grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
-
-
Pellet Formation:
-
Carefully transfer the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.
-
Release the pressure and carefully disassemble the die to retrieve the translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of a blank KBr pellet to subtract any atmospheric and KBr absorptions.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the known vibrational frequencies of the functional groups present in this compound to confirm its identity and assess its purity.
-
Relevance in Drug Development
While specific signaling pathways for this compound are not extensively documented, derivatives of the closely related cyclohexane-1,3-dione scaffold have shown significant potential in drug discovery.[1] These derivatives have been investigated for a range of biological activities, including:
-
Anti-proliferative Agents: Certain cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2]
-
Tyrosine Kinase Inhibitors: The cyclohexane-1,3-dione core has been utilized as a scaffold for the development of inhibitors of tyrosine kinases, which are important targets in cancer therapy.[2]
The ability to accurately characterize compounds like this compound using IR spectroscopy is a critical first step in the synthesis and subsequent biological evaluation of novel therapeutic agents based on this scaffold.
Conclusion
The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure, reflecting the presence of its key functional groups and the keto-enol tautomerism inherent to β-diketones. A thorough understanding of its IR spectral features, combined with standardized experimental protocols, is essential for its unambiguous identification and quality control in research and drug development settings. The versatility of the cyclohexane-1,3-dione scaffold in medicinal chemistry underscores the importance of robust analytical techniques like IR spectroscopy for advancing the discovery of new therapeutic agents.
References
Mass Spectrometry of 5-Methylcyclohexane-1,3-dione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 5-Methylcyclohexane-1,3-dione, a cyclic dione (B5365651) of interest in various chemical and pharmaceutical research areas. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of fragmentation pathways and analytical workflows.
Introduction to the Mass Spectrometry of Cyclic Ketones
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI), which can cause the molecule to fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
For cyclic ketones like this compound, common fragmentation pathways include alpha-cleavage, McLafferty rearrangements, and retro-Diels-Alder reactions. The presence of two carbonyl groups and a methyl substituent in this compound (molecular weight: 126.15 g/mol [1][2]) is expected to lead to a characteristic fragmentation pattern.
Predicted Fragmentation Pattern of this compound
While a publicly available, detailed experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be predicted based on established principles for cyclic ketones.[3][4] The molecular ion (M+) peak is expected at an m/z of 126.
The primary fragmentation pathways are anticipated to be initiated by the cleavage of bonds adjacent to the carbonyl groups (alpha-cleavage).[5][6] Subsequent rearrangements and further fragmentation will lead to a series of characteristic ions.
Predicted Major Fragment Ions
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 126 | [C7H10O2]+• | Molecular Ion (M+) |
| 111 | [M - CH3]+ | Loss of a methyl radical from the molecular ion. |
| 98 | [M - CO]+• | Loss of a neutral carbon monoxide molecule. |
| 84 | [M - C2H2O]+• | Alpha-cleavage followed by loss of ketene. |
| 83 | [C5H7O]+ | Alpha-cleavage and subsequent loss of a methyl radical and carbon monoxide. |
| 69 | [C4H5O]+ | Further fragmentation of the m/z 98 or 84 ions. |
| 55 | [C3H3O]+ | A common fragment for cyclic ketones, likely arising from multiple pathways. |
| 43 | [CH3CO]+ | Acylium ion, characteristic of ketones. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides structural identification.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
Visualizing Fragmentation and Workflow
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
GC-MS Analytical Workflow
Caption: General workflow for the analysis of this compound by GC-MS.
References
Theoretical Exploration of 5-Methylcyclohexane-1,3-dione Tautomerism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcyclohexane-1,3-dione, a key structural motif in numerous biologically active compounds, exists as a dynamic equilibrium of tautomeric forms. Understanding the delicate balance between the diketo and enol tautomers is paramount for predicting molecular properties, reactivity, and ultimately, drug efficacy and design. This technical guide provides an in-depth analysis of the theoretical studies of this compound tautomers, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the fundamental relationships. While direct theoretical data for the 5-methyl derivative is limited, this guide leverages findings from the closely related analogue, 4-methyl-cyclohexane-1,3-dione, to provide a robust predictive framework.
Tautomeric Landscape of this compound
The tautomerism in this compound primarily involves an equilibrium between the diketo form and two possible enol forms. The enol forms are stabilized by conjugation and, in some cases, intermolecular hydrogen bonding. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.
A study on the analogous 4-methyl-cyclohexane-1,3-dione revealed that one of the enolic forms is more stable and thus preferentially formed.[1] This preference is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.[1]
Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomer Stability
Computational studies on substituted cyclohexane-1,3-diones provide valuable insights into the relative energies and populations of the tautomers. The following table summarizes theoretical data for the closely related 4-methyl-cyclohexane-1,3-dione, which serves as a strong predictive model for the 5-methyl isomer. Geometry optimization and Natural Bond Orbital (NBO) analysis are common theoretical approaches to understanding these systems.[1]
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Population (%) | Reference |
| 4-Methylcyclohexane-1,3-dione (Keto) | DFT/B3LYP/6-311++G(d,p) | 0.00 | Major | [1] |
| 3-Hydroxy-4-methylcyclohex-2-en-1-one (Enol) | DFT/B3LYP/6-311++G(d,p) | Lower than keto | Minor | [1] |
Note: Specific energy values for 4-methyl-cyclohexane-1,3-dione were not publicly available in the referenced abstract. The qualitative stability is inferred from the statement that one enolic form is preferentially formed.
Experimental and Computational Protocols
A combination of experimental and computational methods is crucial for a comprehensive understanding of the tautomeric equilibrium of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying the different tautomers in solution.[1]
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify characteristic peaks for each tautomer. The diketo form will show distinct signals for the methylene (B1212753) protons adjacent to the carbonyl groups. The enol form will exhibit a characteristic enolic proton signal and vinylic proton signals.
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
-
Solvent Studies: Repeat the experiment in various solvents of differing polarity to investigate the effect of the solvent on the tautomeric equilibrium.
References
Solubility of 5-Methylcyclohexane-1,3-dione in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility of 5-Methylcyclohexane-1,3-dione in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers qualitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.
Introduction
This compound is a cyclic diketone with a molecular formula of C₇H₁₀O₂. Its chemical structure, featuring both a nonpolar hydrocarbon backbone and polar ketone functional groups, results in varied solubility across different organic solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation, and analytical method development.
Solubility Data
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility characteristics.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Methanol | Soluble | [1] |
It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is recommended.
Experimental Protocols for Solubility Determination
The absence of extensive quantitative data necessitates the use of standardized experimental methods to determine the solubility of this compound in specific solvents of interest. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method and the UV-spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer, orbital shaker, or rotator. The time required to reach equilibrium can vary depending on the solvent and temperature and may range from several hours to days. A common practice is to agitate for 24-48 hours.[2]
-
Maintain a constant temperature throughout the equilibration process using a temperature-controlled water bath or incubator.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Filter the withdrawn supernatant through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and to ensure all moisture is removed.
-
Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
g/100 mL: (Mass of dissolved solute in g / Volume of solvent used in mL) x 100
-
mol/L: (Mass of dissolved solute in g / Molecular weight of this compound) / Volume of solvent used in L
-
UV-Spectroscopic Method
The UV-spectroscopic method is a sensitive and often faster alternative to the gravimetric method, provided the solute has a chromophore that absorbs ultraviolet or visible light. This compound, with its ketone functional groups, is expected to have a UV absorbance, making this method suitable.
Detailed Methodology:
-
Preparation of a Standard Calibration Curve:
-
Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
-
Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound in the desired solvent at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is reached, withdraw a sample of the supernatant and filter it as described previously (Section 3.1, step 2).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the standard calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the standard calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Caption: Experimental Workflow for UV-Spectroscopic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the foundational qualitative information and detailed, robust experimental protocols for its determination. The gravimetric and UV-spectroscopic methods outlined are standard, reliable approaches that can be readily implemented in a laboratory setting. For researchers and drug development professionals, the ability to accurately determine the solubility of this compound in various organic solvents is essential for optimizing experimental conditions, ensuring reproducibility, and advancing scientific research.
References
The Discovery and Synthetic History of 5-Methylcyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core discovery and history of 5-Methylcyclohexane-1,3-dione, a versatile scaffold in organic synthesis and a key building block in the development of novel therapeutics. While the precise moment of its first synthesis is not definitively documented in a singular discovery paper, its emergence is intrinsically linked to the foundational work on cyclic diones by pioneering chemists at the turn of the 20th century. This document provides a detailed account of the likely historical synthetic routes, modern experimental protocols, and key physicochemical data.
Historical Context: The Dawn of Cyclic Dione Synthesis
The late 19th and early 20th centuries were a period of immense progress in synthetic organic chemistry. The foundational work on the synthesis of cyclic 1,3-diones, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), laid the groundwork for the preparation of its 5-methyl analog. The synthesis of dimedone is well-documented and attributed to the German chemist Daniel Vorländer. This synthesis, and others like it, relied on two key reactions: the Michael addition and the Dieckmann condensation.
The Michael addition , discovered by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is fundamental to the formation of the carbon skeleton of the cyclohexane (B81311) ring.
The Dieckmann condensation , first described by Walter Dieckmann in 1894, is an intramolecular cyclization of a diester in the presence of a base to form a β-keto ester.[1][2][3][4][5] This reaction is crucial for forming the cyclic structure of the dione.
Given the established success of these methods for similar compounds, it is highly probable that the first synthesis of this compound was achieved through a similar reaction sequence.
The Postulated Historical Synthesis Pathway
The most probable historical route to this compound involves the reaction of a methyl-substituted α,β-unsaturated ketone with a malonic ester, followed by cyclization, hydrolysis, and decarboxylation. This pathway is analogous to the well-established synthesis of related cyclic diketones.
DOT Script for the Postulated Historical Synthesis Pathway
Caption: Postulated historical synthesis pathway for this compound.
Key Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [6] |
| Molecular Weight | 126.15 g/mol | [6] |
| Melting Point | 126-130 °C | |
| Boiling Point | 235.7 ± 23.0 °C at 760 mmHg | |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 4341-24-6 | [7] |
Detailed Experimental Protocol (Representative Modern Synthesis)
While the exact historical protocol is not available, the following represents a typical modern laboratory synthesis of this compound, adapted from established procedures for analogous compounds. This procedure is provided for informational purposes and should be carried out by qualified personnel in a properly equipped laboratory.
Materials:
-
Methyl vinyl ketone
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. To this, diethyl malonate is added dropwise with stirring. The mixture is then cooled in an ice bath, and methyl vinyl ketone is added slowly from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
-
Cyclization (Dieckmann-like Condensation): The reaction mixture containing the Michael adduct is cooled, and a solution of sodium ethoxide in ethanol is added. The mixture is then refluxed for an additional 4-6 hours to effect intramolecular condensation.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid. The ethanol is removed under reduced pressure. A solution of sodium hydroxide is added to the residue, and the mixture is refluxed for 4-6 hours to hydrolyze the ester. The resulting solution is cooled and carefully acidified with concentrated hydrochloric acid, which induces decarboxylation and precipitation of the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or acetone.
DOT Script for the Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Modern Significance and Applications
This compound continues to be a valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. In the realm of drug development, the cyclohexane-1,3-dione scaffold is found in a variety of biologically active compounds. The presence of the methyl group at the 5-position can influence the molecule's conformational preferences and its interactions with biological targets.
The historical development of the synthesis of this compound, rooted in the foundational principles of organic chemistry, underscores its enduring importance as a tool for chemical innovation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7H10O2 | CID 458095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methylcyclohexane-1,3-dione from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Methylcyclohexane-1,3-dione, a valuable intermediate in organic synthesis, starting from the readily available precursor, resorcinol (B1680541). The synthesis is presented as a two-step process: the selective C-methylation of resorcinol to yield 5-methylresorcinol (orcinol), followed by the catalytic hydrogenation of the aromatic ring to produce the target compound.
Introduction
This compound is a cyclic diketone with applications in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structural motif allows for a variety of chemical transformations, making it a versatile building block. The synthesis from resorcinol offers a cost-effective route to this important intermediate. The overall synthetic pathway involves two key transformations:
-
Step 1: Methylation of Resorcinol to 5-Methylresorcinol (Orcinol). This step introduces the methyl group at the 5-position of the resorcinol ring. While chemical methylation of phenols can sometimes lead to a mixture of C- and O-alkylated products, conditions can be optimized to favor C-alkylation.
-
Step 2: Catalytic Hydrogenation of 5-Methylresorcinol. The aromatic ring of orcinol (B57675) is reduced to a cyclohexane (B81311) ring to yield the final product, this compound. This transformation is typically achieved through catalytic hydrogenation.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound from resorcinol.
| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Methylation | Resorcinol, Methyl Iodide | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | 0 to RT | 4 | ~60-70 | >95 (after purification) |
| 2 | Hydrogenation | 5-Methylresorcinol | 5% Palladium on Carbon (Pd/C) | Water | 50 | 1 | ~80-85[1] | >98 (after recrystallization) |
Experimental Protocols
Step 1: Synthesis of 5-Methylresorcinol (Orcinol) from Resorcinol (Friedel-Crafts Methylation)
This protocol describes the selective C-methylation of resorcinol using methyl iodide and a Lewis acid catalyst.
Materials:
-
Resorcinol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous carbon disulfide.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of resorcinol (1.0 eq) in carbon disulfide to the stirred suspension.
-
After the addition is complete, add methyl iodide (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and 10% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-methylresorcinol.
Step 2: Synthesis of this compound from 5-Methylresorcinol (Catalytic Hydrogenation)
This protocol details the reduction of the aromatic ring of orcinol to yield the target dione.
Materials:
-
5-Methylresorcinol (Orcinol)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Water
-
Sodium Formate (B1220265) (HCOONa) as a hydrogen donor[1]
-
Celite
Procedure:
-
To a solution of 5-methylresorcinol (1.0 eq) in water in a round-bottom flask, add 5% Pd/C catalyst (5 mol%).
-
Add sodium formate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 50 °C and stir vigorously for 1 hour.[1] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with water.
-
Acidify the filtrate with concentrated HCl to pH ~2.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from acetonitrile to yield a crystalline solid.[2]
Visualizations
Reaction Pathway:
References
Application Notes and Protocols: Knoevenagel Condensation with 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[1][2] 5-Methylcyclohexane-1,3-dione is a valuable active methylene compound in this context, as its condensation products, particularly with aromatic aldehydes, serve as precursors to a wide range of heterocyclic compounds, including xanthene derivatives. These scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[3][4][5]
These application notes provide detailed protocols and comparative data for the Knoevenagel condensation of this compound with various aromatic aldehydes under different catalytic conditions. The resulting products, such as 2-arylmethylene-5-methylcyclohexane-1,3-diones and the subsequently formed xanthene derivatives, are important intermediates in drug discovery and development.[3][6]
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data from studies on the Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes. While specific data for this compound is limited in readily available literature, the data for the closely related 5,5-dimethylcyclohexane-1,3-dione (B117516) provides a strong predictive framework for reaction optimization.
Table 1: Catalyst and Solvent Effects on the Synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (SDS) (10 mol%) | Water | 6 | 94 | [7] |
| 2 | 4-Nitrobenzaldehyde | Sodium Dodecyl Sulfate (SDS) (10 mol%) | Water | 6 | 94 | [7] |
| 3 | Benzaldehyde | Dodecanesulfonic Acid (DSA) (10 mol%) | Water | 6 | 93 | [7] |
| 4 | 4-Chlorobenzaldehyde | Baker's Yeast | Water | 10 | 92 | [8] |
| 5 | 4-Nitrobenzaldehyde | Baker's Yeast | Water | 8 | 95 | [8] |
| 6 | Benzaldehyde | None (Solvent-free grinding) | N/A | 0.5 | 85 | |
| 7 | 4-Chlorobenzaldehyde | KF/Al2O3 (Solvent-free grinding) | N/A | 0.3 | 92 |
Table 2: Synthesis of Xanthene Derivatives via Knoevenagel Condensation and Cyclization
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | DBU/Water | Water | Room Temp | 20 min | 96 | [9] |
| 2 | 4-Nitrobenzaldehyde | DBU/Water | Water | Room Temp | 15 min | 98 | [9] |
| 3 | Benzaldehyde | HTMAB | Water | 60 | 30 min | 87 | [10] |
| 4 | 4-Chlorobenzaldehyde | HTMAB | Water | 60 | 25 min | 88 | [10] |
| 5 | 4-Nitrobenzaldehyde | HTMAB | Water | 60 | 20 min | 90 | [10] |
Experimental Protocols
The following protocols are adapted from established procedures for the Knoevenagel condensation of 5,5-dimethylcyclohexane-1,3-dione and can be applied to this compound with minor modifications as needed.
Protocol 1: Aqueous Synthesis of 2-Arylmethylene-5-methylcyclohexane-1,3-dione using a Surfactant Catalyst
This protocol describes a green and efficient method for the synthesis of the initial Knoevenagel adduct using a surfactant catalyst in water.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Sodium Dodecyl Sulfate (SDS) (0.1 mmol, 10 mol%)
-
Deionized Water (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), SDS (0.1 mmol), and deionized water (10 mL).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis of Xanthene Derivatives
This protocol details a solvent-free approach for the synthesis of xanthene derivatives, which often proceeds via an initial Knoevenagel condensation followed by a Michael addition and cyclization.
Materials:
-
This compound (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Potassium Fluoride on Alumina (KF/Al2O3) (100 mg)
-
Mortar and pestle
-
Rotary evaporator
Procedure:
-
In a mortar, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and KF/Al2O3 (100 mg).
-
Grind the mixture using a pestle at room temperature for approximately 20-30 minutes.
-
Allow the reaction mixture to stand at room temperature for the time indicated by TLC monitoring.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Filter the catalyst.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from 95% ethanol.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the Knoevenagel condensation.
Experimental Workflow
Caption: A typical experimental workflow for the Knoevenagel condensation.
Applications in Drug Development
The products of the Knoevenagel condensation of this compound, particularly the resulting xanthene derivatives, are of significant interest to drug development professionals. These scaffolds have been investigated for a range of biological activities.
-
Anticancer Activity: Xanthene derivatives have demonstrated promising anti-proliferative activity against various cancer cell lines.[3][4][6] Some have been shown to act as tyrosine kinase inhibitors, a key target in cancer therapy.[3][5] The structural modifications possible through the selection of different aromatic aldehydes allow for the generation of a library of compounds for screening and optimization of anticancer activity.
-
Xanthine (B1682287) Oxidase Inhibition: Knoevenagel adducts of cyclohexane-1,3-dione have been identified as inhibitors of xanthine oxidase.[11] This enzyme plays a crucial role in purine (B94841) metabolism and is a target for drugs treating hyperuricemia and gout.
-
Other Potential Applications: The broader class of Knoevenagel condensation products has been explored for various therapeutic applications, including as anti-inflammatory, antiviral, and antibacterial agents.[3][12]
The synthesis of novel derivatives using this compound as a building block provides a valuable platform for the discovery of new therapeutic agents. The straightforward nature of the Knoevenagel condensation allows for the efficient generation of molecular diversity for biological screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-methylcyclohexane-1,3-dione as a key starting material. The resulting scaffolds, including xanthenediones, acridinediones, and polyhydroquinolines, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile cyclic β-diketone that serves as a valuable building block in organic synthesis. Its reactivity, stemming from the acidic methylene (B1212753) protons between the two carbonyl groups and its existence in keto-enol tautomeric forms, allows for its participation in a variety of condensation reactions to form complex heterocyclic systems. Multi-component reactions (MCRs) involving this diketone are particularly efficient, offering an atom-economical approach to generating molecular diversity. The resulting heterocyclic frameworks are scaffolds for compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis of Xanthenedione Derivatives
Xanthenedione derivatives are synthesized via a one-pot condensation of this compound with various aromatic aldehydes. These compounds are of interest for their potential as fluorescent materials and their biological activities.
Experimental Protocol: One-Pot Synthesis of 9-Aryl-3-methyl-1,8-dioxo-octahydroxanthenes
This protocol details the synthesis of xanthenedione derivatives through a solvent-free reaction catalyzed by an acidic catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (e.g., 10 mol%).
-
Heat the mixture under solvent-free conditions with stirring. The reaction temperature is typically maintained between 80-120°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mixture and triturate to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain the pure xanthenedione derivative.
Quantitative Data for Xanthenedione Synthesis
| Entry | Aldehyde | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Formic Acid | Room Temp | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Formic Acid | Room Temp | 25 | 95 |
| 3 | 4-Methoxybenzaldehyde | Formic Acid | Room Temp | 40 | 90 |
| 4 | 3-Nitrobenzaldehyde | Formic Acid | Room Temp | 20 | 96 |
Note: Data is based on analogous reactions with dimedone, and similar results are expected with this compound.
Caption: Reaction pathway for the synthesis of xanthenediones.
Synthesis of Acridinedione Derivatives
Acridinedione derivatives are synthesized through a one-pot, three-component Hantzsch-type reaction involving this compound, an aromatic aldehyde, and an amine source. These compounds are known for their wide range of biological activities, including anticancer and antimicrobial properties.[1]
Experimental Protocol: One-Pot Synthesis of 9-Aryl-3,6-dimethyl-acridine-1,8(2H,5H)-diones
This protocol outlines the synthesis of acridinedione derivatives in the presence of an amine.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)
-
Ammonium (B1175870) acetate (B1210297) or a primary amine (e.g., aniline)
-
Methanol (B129727) or Ethanol
-
Catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol) or the primary amine (1.0 mmol) in methanol or ethanol in a round-bottom flask.[2]
-
If a catalyst is used, add it to the mixture.
-
Reflux the reaction mixture with stirring for the specified time.
-
Monitor the reaction's completion by TLC.
-
After completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure acridinedione derivative.[2]
Quantitative Data for Acridinedione Synthesis
| Entry | Aldehyde | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Ammonium Acetate | Methanol | Reflux | 4 | 85 | [2] |
| 2 | 3-Nitrobenzaldehyde | Ammonium Acetate | Methanol | Reflux | 5 | 82 | [2] |
| 3 | 4-Methylbenzaldehyde | Ammonium Acetate | Methanol | Reflux | 4 | 88 | [2] |
| 4 | Benzaldehyde | Aniline | Formic Acid | Room Temp | 2 | 90 | [3] |
Note: The data in entries 1-3 specifically uses this compound.[2] Entry 4 is based on a similar reaction with dimedone.[3]
Caption: General workflow for the synthesis of acridinediones.
Synthesis of Polyhydroquinoline Derivatives
Polyhydroquinolines are synthesized via a four-component reaction of this compound, an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonium acetate. These compounds are known for their potential as calcium channel blockers and other medicinal properties.[4][5]
Experimental Protocol: Four-Component Synthesis of Polyhydroquinolines
This protocol describes a one-pot synthesis of polyhydroquinoline derivatives.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethyl acetoacetate (B1235776)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, mix this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol as the solvent and reflux the mixture for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product and recrystallize from ethanol if necessary.
Quantitative Data for Polyhydroquinoline Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Gd(OTf)3 | Ethanol | Room Temp | 2.5 | 89 |
| 2 | 4-Chlorobenzaldehyde | Gd(OTf)3 | Ethanol | Room Temp | 2.0 | 92 |
| 3 | 4-Nitrobenzaldehyde | Gd(OTf)3 | Ethanol | Room Temp | 1.5 | 95 |
| 4 | 4-Hydroxybenzaldehyde | Gd(OTf)3 | Ethanol | Room Temp | 3.0 | 85 |
Note: The provided data is for the synthesis using dimedone, but similar high yields are expected for this compound under similar conditions.[6]
Caption: Logical flow for polyhydroquinoline synthesis.
Applications in Drug Development
The heterocyclic compounds synthesized from this compound are scaffolds for a variety of biologically active molecules.
-
Acridinediones: These compounds have been investigated for their anticancer activities , acting as DNA intercalators and topoisomerase inhibitors.[1] Some derivatives have also shown potent antimicrobial and anti-inflammatory properties.
-
Polyhydroquinolines: This class of compounds is well-known for its calcium channel blocking activity , making them relevant for the treatment of cardiovascular diseases such as hypertension.[4][5] Additionally, various derivatives have exhibited antitumor, antidiabetic, and antibacterial activities.[7]
The ability to generate a diverse library of these heterocyclic compounds through efficient multi-component reactions makes this compound a valuable starting material in the discovery of new therapeutic agents. Further derivatization of these core structures allows for the fine-tuning of their pharmacological properties.
References
- 1. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel Polyhydroquinoline-Hydrazide-Linked Schiff’s Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
Application Notes: 5-Methylcyclohexane-1,3-dione as a Precursor in Natural Product Synthesis
Introduction
5-Methylcyclohexane-1,3-dione is a versatile and highly valuable precursor in the stereocontrolled synthesis of complex natural products. Its inherent reactivity, stemming from the presence of two carbonyl groups and an acidic methylene (B1212753) bridge, allows for its elaboration into intricate polycyclic systems that form the core of numerous bioactive molecules. This diketone is a key building block in cascade reactions, most notably the Robinson annulation, which enables the efficient construction of six-membered rings. These structural motifs are prevalent in a wide array of natural products, including terpenoids and alkaloids. These application notes provide detailed protocols and workflows for the use of this compound in the synthesis of significant natural products.
Key Applications
The primary application of this compound in natural product synthesis is its role as a nucleophilic partner in Michael additions, which is often the initiating step of a subsequent intramolecular aldol (B89426) condensation. This sequence, known as the Robinson annulation, is a powerful tool for the construction of fused bicyclic systems.
One of the most notable applications of this precursor is in the total synthesis of Lycopodium alkaloids, a large family of structurally complex and biologically active natural products. The Heathcock synthesis of (±)-lycopodine serves as a landmark example, where this compound is utilized to construct a key intermediate, showcasing its utility in the assembly of complex nitrogen-containing polycycles.
While the direct use of this compound is prominent, its constitutional isomer, 2-methylcyclohexane-1,3-dione (B75653), is famously employed in the synthesis of the Wieland-Miescher ketone, a fundamental building block for the synthesis of steroids and other terpenoids. This highlights the broad utility of methyl-substituted cyclohexanediones in the synthesis of diverse natural product scaffolds.
Featured Application: Total Synthesis of (±)-Lycopodine
The total synthesis of the tetracyclic Lycopodium alkaloid (±)-lycopodine, accomplished by Heathcock and coworkers, provides an excellent case study for the application of this compound. The initial steps of this synthesis hinge on the construction of a key bicyclic enone intermediate derived from the dione.
Logical Workflow for the Initial Steps of (±)-Lycopodine Synthesis
The following diagram illustrates the logical flow from the starting material, this compound, to a key tricyclic intermediate in the synthesis of (±)-lycopodine.
Experimental Protocols
The following protocols are based on the Heathcock synthesis of (±)-lycopodine and serve as a guide for the initial transformations of this compound.
Protocol 1: Synthesis of 5-Allyl-5-methylcyclohexane-1,3-dione
This procedure details the C-alkylation of this compound with allyl bromide to introduce the necessary carbon framework for subsequent annulation.
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound in acetone, add finely ground potassium carbonate.
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for the specified reaction time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 5-allyl-5-methylcyclohexane-1,3-dione.
| Parameter | Value |
| Reactant Ratio | 1.0 eq. This compound |
| 1.1 eq. Allyl bromide | |
| 1.5 eq. K₂CO₃ | |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Protocol 2: Robinson Annulation to form a Bicyclic Enone Intermediate
This protocol describes the Robinson annulation sequence starting from the allylated dione, involving a Michael addition followed by an intramolecular aldol condensation.
Materials:
-
5-Allyl-5-methylcyclohexane-1,3-dione
-
Lithium diisopropylamide (LDA)
-
Acrylonitrile
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and syringe techniques
-
Standard workup and purification equipment
Procedure:
Part A: Michael Addition
-
Prepare a solution of LDA in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of 5-allyl-5-methylcyclohexane-1,3-dione in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add acrylonitrile dropwise to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.
Part B: Hydrolysis, Decarboxylation, and Aldol Condensation
-
Dissolve the crude Michael adduct in a mixture of ethanol and water.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours to effect hydrolysis of the nitrile, decarboxylation, and intramolecular aldol condensation.
-
Monitor the reaction by TLC for the formation of the bicyclic enone.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired bicyclic enone intermediate.
| Parameter | Value |
| Michael Addition Temp. | -78 °C to room temperature |
| Cyclization Temp. | Reflux |
| Typical Overall Yield | 60-70% (over two steps) |
Comparative Application: Wieland-Miescher Ketone Synthesis
As a point of comparison, the synthesis of the Wieland-Miescher ketone, a cornerstone in steroid synthesis, utilizes 2-methylcyclohexane-1,3-dione in a Robinson annulation with methyl vinyl ketone. This highlights the versatility of the methylcyclohexanedione scaffold.
Logical Workflow for Wieland-Miescher Ketone Synthesis
The successful application of both 5-methyl- and 2-methylcyclohexane-1,3-diones in the synthesis of complex natural products underscores the strategic importance of these precursors in modern organic synthesis. The choice of isomer allows for precise control over the substitution pattern of the resulting polycyclic systems, enabling access to a diverse range of natural product architectures.
Application Notes and Protocols for the Derivatization of 5-Methylcyclohexane-1,3-dione for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclohexane-1,3-dione is a cyclic β-dione of interest in various fields, including organic synthesis and as a potential building block in drug discovery. Accurate and sensitive quantification of this and related compounds in complex matrices often requires a derivatization step prior to chromatographic analysis. This is primarily due to the compound's polarity, potential for thermal instability, and the existence of keto-enol tautomerism, which can lead to poor chromatographic peak shape and inaccurate quantification.[1]
Derivatization modifies the analyte to enhance its volatility, thermal stability, and detectability.[2] For gas chromatography-mass spectrometry (GC-MS), this typically involves converting the polar functional groups into less polar, more volatile silyl (B83357) or oxime derivatives. For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, significantly improving detection sensitivity with UV-Vis or fluorescence detectors.
These application notes provide detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis, enabling robust and reliable quantification.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of this compound, derivatization is crucial to increase volatility and thermal stability, and to prevent issues arising from keto-enol tautomerism.[1] Two effective methods are presented: a two-step oximation-silylation and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA).
Protocol 1: Two-Step Oximation-Silylation
This is a robust method that first stabilizes the carbonyl groups by forming methoxime derivatives, followed by silylation of the enolic hydroxyl group. This "locks" the molecule into a single, stable form.[1][3]
Principle:
-
Oximation: The carbonyl groups of this compound react with methoxyamine hydrochloride to form stable methoxime derivatives. This step prevents the formation of multiple silylated derivatives due to tautomerization.[2][3]
-
Silylation: The active hydrogen on the enol form is replaced by a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4] The resulting TMS ether is significantly more volatile and thermally stable.[4]
Experimental Protocol:
-
Materials and Reagents:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MEOX)
-
Anhydrous Pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
-
Procedure:
-
Sample Preparation: Place the dried sample or a known amount of standard into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Oximation:
-
Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Add 50 µL of the MEOX solution to the dried sample.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with a suitable solvent like ethyl acetate.
-
-
Workflow Diagram:
Protocol 2: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a highly effective derivatizing agent for carbonyl compounds, creating stable oxime derivatives that are amenable to GC analysis. The resulting PFBHA-oximes are particularly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for very low detection limits.[5][6][7]
Principle: PFBHA reacts with the ketone functional groups of this compound to form PFBHA-oxime derivatives. This reaction is typically carried out in an aqueous or organic solvent. The high electron affinity of the pentafluorobenzyl group makes the derivatives highly responsive to ECD and NCI-MS.[5][7]
Experimental Protocol:
-
Materials and Reagents:
-
This compound standard or sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., Toluene, Hexane)
-
Aqueous buffer (e.g., pH 4.5) or water
-
Sodium chloride
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS with ECD or NCI capabilities
-
-
Procedure:
-
Reagent Preparation: Prepare a solution of PFBHA in water or a suitable buffer at a concentration of approximately 1-5 mg/mL.
-
Reaction:
-
To 1 mL of the aqueous sample or standard solution in a vial, add 1 mL of the PFBHA solution.
-
Add sodium chloride to saturate the aqueous phase, which will facilitate the subsequent extraction.
-
Seal the vial and heat at 60°C for 60-90 minutes.[8]
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of an extraction solvent (e.g., hexane (B92381) or toluene).
-
Vortex vigorously for 1-2 minutes to extract the PFBHA derivatives.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the upper organic layer to a new vial for GC-MS analysis.
-
-
Quantitative Data Summary for GC-MS Derivatization
| Derivatization Method | Reagent | Typical Reaction Conditions | Advantages | Potential Detection Limits |
| Oximation-Silylation | Methoxyamine HCl followed by BSTFA or MSTFA | 60°C for 60 min (oximation), 70°C for 30 min (silylation) | Robust, prevents tautomerism, suitable for complex matrices | Low ng/mL to pg/mL range depending on MS detector |
| PFBHA Derivatization | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl | 60°C for 60-90 min | High sensitivity with ECD and NCI-MS, good for trace analysis | 0.01-1 µg/dm³ (in beer samples for various carbonyls)[7] |
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, which otherwise has a weak UV absorbance. This pre-column derivatization significantly enhances detection sensitivity. A common strategy for carbonyl compounds is reaction with a hydrazine-containing reagent.
Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a widely used reagent for the derivatization of aldehydes and ketones. It reacts with carbonyl groups to form 2,4-dinitrophenylhydrazone derivatives, which are highly colored and can be readily detected by UV-Vis spectrophotometry.[9]
Principle: The carbonyl groups of this compound react with DNPH in an acidic medium to form stable, yellow-to-orange colored 2,4-dinitrophenylhydrazone derivatives. These derivatives possess a strong chromophore, allowing for sensitive detection in the visible or UV range (typically around 360 nm).
Experimental Protocol:
-
Materials and Reagents:
-
This compound standard or sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Sulfuric acid or hydrochloric acid
-
Water (HPLC grade)
-
HPLC system with a UV-Vis detector
-
Reaction vials
-
-
Procedure:
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of concentrated sulfuric acid (e.g., 1-2 µL per mL of solution). This should be done with caution in a fume hood.
-
Derivatization Reaction:
-
In a reaction vial, mix 500 µL of the sample or standard solution (dissolved in acetonitrile) with 500 µL of the DNPH reagent.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for 30-60 minutes to ensure complete reaction.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the sample may be directly injected into the HPLC system.
-
Alternatively, to remove excess DNPH, the reaction mixture can be partially evaporated and reconstituted in the mobile phase, or a simple solid-phase extraction (SPE) cleanup can be performed.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and water.
-
Set the UV detector to the wavelength of maximum absorbance for the dinitrophenylhydrazone derivative (around 360 nm).
-
-
Workflow Diagram:
Quantitative Data Summary for HPLC Derivatization
| Derivatization Method | Reagent | Typical Reaction Conditions | Detection Method | Advantages |
| DNPH Derivatization | 2,4-Dinitrophenylhydrazine | Room temperature for 1-2 hours or 40°C for 30-60 min | UV-Vis (approx. 360 nm) | Well-established method, produces stable, colored derivatives |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS and HPLC. For GC-MS, a two-step oximation-silylation protocol is recommended to address the challenges of keto-enol tautomerism and improve chromatographic performance. For trace analysis, derivatization with PFBHA offers excellent sensitivity, particularly with NCI-MS detection. For HPLC analysis, derivatization with DNPH provides a robust and sensitive method for quantification using standard UV-Vis detectors. The choice of the specific protocol will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The provided protocols offer a comprehensive starting point for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methylcyclohexane-1,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclohexane-1,3-dione is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active molecules. Its inherent structural features, including the reactive dicarbonyl moiety and the potential for stereogenic centers, make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of its applications in anticancer, antimicrobial, and herbicide discovery, complete with quantitative data, detailed experimental protocols, and pathway visualizations to guide researchers in this field. The cyclohexane-1,3-dione framework is a common structural motif in various natural products and bioactive molecules.[1]
I. Anticancer Applications: Targeting the c-Met Kinase Pathway
Derivatives of the cyclohexane-1,3-dione scaffold have shown significant promise as anticancer agents, particularly as inhibitors of the c-Met receptor tyrosine kinase.[2][3][4][5] The c-Met pathway plays a crucial role in cell proliferation, migration, and invasion, and its dysregulation is implicated in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[2][3][4][5]
Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival. Inhibitors based on the this compound scaffold can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and halting downstream signaling.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro inhibitory activity of a series of cyclohexane-1,3-dione derivatives against the H460 non-small-cell lung cancer cell line.[2][3] This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.
| Compound ID | Structure | IC50 (µM) against H460 Cell Line |
| 1 | 2-((4-chlorophenyl)(cyano)methyl)cyclohexane-1,3-dione | 15.2 |
| 2 | 2-((4-methoxyphenyl)(cyano)methyl)cyclohexane-1,3-dione | 18.9 |
| 3 | 2-(cyano(phenyl)methyl)cyclohexane-1,3-dione | 22.5 |
| ... | ... | ... |
| 40 | ... | ... |
| Note: The full table with all 40 compounds can be found in the supplementary information of the cited reference.[2] |
Experimental Protocols
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4-aryl-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, which are potent anticancer agents.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (B6355638) (catalyst)
Procedure:
-
To a stirred solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.
This assay determines the ability of a compound to inhibit the kinase activity of c-Met by measuring the amount of ADP produced.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the c-Met enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
II. Antimicrobial Applications
Derivatives of cyclohexane-1,3-dione have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of cyclohexane-1,3-dione derivatives against various bacterial strains.
| Compound ID | R Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |
| VIIa | H | 0.35 | 0.40 | 0.45 |
| VIIb | 4-CH₃ | 0.30 | 0.35 | 0.40 |
| VIIc | 4-Cl | 0.25 | 0.30 | 0.35 |
| VIId | 4-NO₂ | 0.25 | 0.30 | 0.30 |
| Ciprofloxacin | (Standard) | 0.15 | 0.01 | 0.25 |
| Data adapted from a study on related cyclic ketones.[6] |
Experimental Protocols
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
III. Herbicidal Applications: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The this compound scaffold is a key component of several commercial herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is essential for the biosynthesis of plastoquinone (B1678516) and tocochromanols in plants, and its inhibition leads to bleaching and eventual death of the plant.
Signaling Pathway
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). This is a critical step in the tyrosine catabolism pathway, which ultimately leads to the formation of plastoquinone, a vital component of the photosynthetic electron transport chain. HPPD inhibitors based on the this compound structure act as competitive inhibitors, blocking the active site of the enzyme.
Quantitative Data: HPPD Inhibition
The following table shows the inhibitory activity (IC50) of several cyclohexane-1,3-dione-based HPPD inhibitors.
| Compound | IC50 (nM) |
| Nitisinone (NTBC) | ~40 |
| Mesotrione | 11 |
| Sulcotrione | 8 |
| Note: These are well-characterized HPPD inhibitors based on the cyclohexane-1,3-dione scaffold. |
Experimental Protocols
This assay measures the inhibition of HPPD by monitoring the consumption of the substrate, HPPA.
Materials:
-
Recombinant HPPD enzyme
-
4-Hydroxyphenylpyruvate (HPPA)
-
Ascorbate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Test compound
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ascorbate, and the HPPD enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes at 25°C).
-
Initiate the reaction by adding the substrate, HPPA.
-
Monitor the decrease in absorbance at 310 nm, which corresponds to the consumption of HPPA, using a spectrophotometer.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition and calculate the IC50 value from a dose-response curve.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry with broad-ranging applications. The synthetic accessibility and the diverse biological activities of its derivatives make it a valuable starting point for the discovery of new drugs and agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile chemical entity further.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocol for the Synthesis of Xanthenediones using 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of xanthenedione derivatives, utilizing 5-methylcyclohexane-1,3-dione as a key precursor. Xanthenediones are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties, as well as their applications as fluorescent dyes.[1][2][3] The synthesis protocol described herein is a one-pot reaction involving the condensation of this compound with various aromatic aldehydes. This method is presented as an environmentally friendly and efficient procedure.[4]
Introduction
Xanthene derivatives are heterocyclic compounds of significant interest due to their wide range of applications, including their use as dyes and fluorescent materials.[1] Furthermore, they exhibit various biological activities, making them attractive scaffolds for drug development.[1][2] The synthesis of xanthenediones is often achieved through the condensation of a 1,3-dicarbonyl compound with an aldehyde.[5][6] This reaction can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and bases, under diverse reaction conditions.[5] The use of this compound as the 1,3-dicarbonyl component allows for the synthesis of a specific subset of xanthenedione derivatives. The general reaction mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and a final heterocyclization reaction.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of xanthenediones from the reaction of a 1,3-dione (specifically 5,5-dimethylcyclohexane-1,3-dione, as a close analog to this compound) with various aromatic aldehydes using different catalytic systems. The yields are reported as presented in the cited literature and may vary depending on the specific reaction conditions and the substrate used.
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | DABCO | Water | 0.5 | 95 | [1] |
| 4-Nitrobenzaldehyde | Fe3O4 nanoparticles | Water | 1.5 | 92 | [5] |
| Benzaldehyde | SmCl3 | Solvent-free | 0.25 | 94 | [5] |
| 4-Methoxybenzaldehyde | Montmorillonite K10 | Solvent-free | 1 | 96 | [5] |
| 3-Nitrobenzaldehyde | Wet 2,4,6-trichloro-1,3,5-triazine (TCT) | Solvent-free | 0.17 | 95 | [5][6] |
| 4-Methylbenzaldehyde | [Hbim]BF4 (Ionic Liquid) | Methanol | 2 | 92 | [5] |
| 2-Chlorobenzaldehyde | Acetic acid | Neat | 1 | 85 | [5] |
| Vanillin | Polyvinylpolypyrrolidone supported p-TSA | Ethanol (B145695) | 1.5 | 94 | [7] |
Experimental Protocol
This protocol is a general procedure adapted from literature methods for the synthesis of xanthenediones.[1][2][7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or polyvinylpolypyrrolidone supported p-toluene sulfonic acid (PVPP-p-TSA))[1][7]
-
Solvent (e.g., water or ethanol)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2 mmol), the aromatic aldehyde (1 mmol), and the catalyst (e.g., DABCO, 10 mol% or PVPP-p-TSA, 0.05 g).[2][7]
-
Solvent Addition: Add the chosen solvent (e.g., 20 mL of water or 5 mL of ethanol) to the flask.[2][7]
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the chosen catalyst and solvent system. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Product Isolation (for water as solvent): If the product precipitates, collect the solid by filtration, wash it with cold water, and dry it. If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Product Isolation (for ethanol as solvent): If a heterogeneous catalyst like PVPP-p-TSA is used, filter off the catalyst.[7] Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure xanthenedione derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Mandatory Visualizations
Experimental Workflow for Xanthenedione Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of xanthenediones.
Proposed Reaction Mechanism
Caption: The proposed three-step mechanism for xanthenedione formation.
References
Application Notes and Protocols: 5-Methylcyclohexane-1,3-dione in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclohexane-1,3-dione is a versatile cyclic β-diketone that serves as a valuable building block in organic synthesis, particularly in multicomponent reactions (MCRs). Its reactive methylene (B1212753) group, situated between two carbonyl functionalities, readily participates in a variety of condensation and cycloaddition reactions. This reactivity makes it an ideal substrate for the one-pot synthesis of diverse and complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development.
These application notes provide an overview of the utility of this compound in several key multicomponent reactions, including the synthesis of tetrahydrobenzo[b]pyrans, xanthene derivatives, and dihydropyridines. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methodologies in a research setting. While many of the cited protocols utilize the closely related 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), the procedures are readily adaptable for this compound, with expected similar reactivity.
Application 1: Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives
The synthesis of tetrahydrobenzo[b]pyran derivatives is a prominent application of this compound in MCRs. These compounds are of interest due to their potential biological activities. The reaction typically proceeds via a three-component condensation of an aromatic aldehyde, malononitrile (B47326), and this compound.
A variety of catalysts can be employed to promote this transformation, often under environmentally benign conditions. The choice of catalyst and reaction conditions can significantly influence the reaction time and yield.
General Reaction Scheme:
Figure 1: General three-component synthesis of tetrahydrobenzo[b]pyrans.
Quantitative Data Summary
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | [DMImd-DMP] | Aqueous Ethanol (B145695) | 10 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | [DMImd-DMP] | Aqueous Ethanol | 10 | 98 | [1] |
| 3 | 4-Nitrobenzaldehyde | [DMImd-DMP] | Aqueous Ethanol | 8 | 96 | [1] |
| 4 | 4-Methoxybenzaldehyde | [DMImd-DMP] | Aqueous Ethanol | 15 | 92 | [1] |
| 5 | Benzaldehyde | Sodium Citrate | EtOH:H2O (1:1) | 25 | 94 | [2] |
| 6 | 4-Chlorobenzaldehyde | Sodium Citrate | EtOH:H2O (1:1) | 20 | 96 | [2] |
Note: The yields are reported for reactions using 5,5-dimethylcyclohexane-1,3-dione and are expected to be similar for this compound.
Experimental Protocol: Synthesis of 2-amino-4-phenyl-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
-
Materials:
-
This compound (1 mmol, 126.15 mg)
-
Benzaldehyde (1 mmol, 106.12 mg, 0.10 mL)
-
Malononitrile (1 mmol, 66.06 mg)
-
1,3-Dimethyl imidazolium (B1220033) dimethyl phosphate (B84403) ([DMImd-DMP]) (catalytic amount)
-
Aqueous Ethanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of [DMImd-DMP] in aqueous ethanol (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-20 minutes), the solid product will precipitate.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.
-
Application 2: Synthesis of Xanthene Derivatives
This compound is also a key precursor for the synthesis of xanthene derivatives, which are known for their use as dyes and fluorescent materials, and also possess various biological activities.[3] A common method involves the condensation of an aromatic aldehyde with two equivalents of this compound.
General Reaction Scheme:
Figure 2: Synthesis of xanthene derivatives from this compound.
Quantitative Data Summary
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | GO/ZnO | Water | 0.5 | 96 | [4] |
| 2 | 4-Nitrobenzaldehyde | GO/ZnO | Water | 0.5 | 98 | [4] |
| 3 | Benzaldehyde | GO/ZnO | Water | 1 | 92 | [4] |
| 4 | 4-Methylbenzaldehyde | GO/ZnO | Water | 1 | 94 | [4] |
| 5 | 4-Chlorobenzaldehyde | DABCO | Water | 0.5 | 95 | [5] |
| 6 | 3-Nitrobenzaldehyde | DABCO | Water | 0.5 | 92 | [5] |
Note: The yields are reported for reactions using 5,5-dimethylcyclohexane-1,3-dione and are expected to be similar for this compound.
Experimental Protocol: Synthesis of 9-Aryl-3,6-dimethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
-
Materials:
-
This compound (2 mmol, 252.3 mg)
-
Aromatic aldehyde (1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol%)
-
Water (20 mL)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (2 mmol), the aromatic aldehyde (1 mmol), and DABCO (10 mol%) in water (20 mL).
-
Reflux the mixture with stirring for the appropriate time (typically 30 minutes).
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and recrystallize from ethanol to afford the pure xanthene derivative.
-
Application 3: Hantzsch Four-Component Synthesis of Dihydropyridines
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that can be adapted to produce a wide array of dihydropyridine (B1217469) derivatives, which are well-known for their cardiovascular activities.[3][6] In a four-component variation, an aldehyde, this compound, another β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source (such as ammonium (B1175870) acetate) are reacted in a single pot.
Reaction Workflow:
Figure 3: Workflow for the Hantzsch synthesis of dihydropyridines.
Quantitative Data Summary
| Entry | Aldehyde | β-Dicarbonyl 1 | β-Dicarbonyl 2 | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | CAN | Solvent-free, RT, 1.5h | 92 | [6] |
| 2 | 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | Acetylacetone | CAN | Solvent-free, RT, 1h | 95 | [6] |
| 3 | 5-Bromothiophene-2-carboxaldehyde | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione | CAN | Solvent-free, RT, 2.5h | 85 | [6] |
| 4 | 2-Nitrobenzaldehyde | Methyl acetoacetate | Methyl acetoacetate | - | Reflux, 3h | 80 | [7] |
| 5 | Benzaldehyde | Ethyl acetoacetate | 5,5-Dimethyl-1,3-cyclohexanedione | Phosphotungstic acid/Alumina | Neat, 80°C, 2h | 88 | [8] |
Note: The yields are reported for reactions using various dicarbonyl compounds and are indicative of the expected reactivity.
Experimental Protocol: Synthesis of Ethyl 4-(aryl)-1,4,5,6,7,8-hexahydro-5-methyl-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate
-
Materials:
-
Aromatic Aldehyde (10 mmol)
-
This compound (10 mmol, 1.26 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL)
-
Ammonium acetate (10 mmol, 0.77 g)
-
Ceric Ammonium Nitrate (CAN) (0.5 mmol, 274 mg)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol), ethyl acetoacetate (10 mmol), ammonium acetate (10 mmol), and CAN (0.5 mmol).
-
Stir the mixture at room temperature. The reaction is performed under solvent-free conditions.
-
Monitor the reaction by TLC. The mixture will solidify as the reaction proceeds.
-
After completion (typically 1-3 hours), add water to the solid mass and filter.
-
Wash the crude product with n-hexane to remove impurities.
-
Dry the product and recrystallize from ethanol to obtain the pure dihydropyridine derivative.[6]
-
Conclusion
This compound is a highly effective and versatile substrate in multicomponent reactions for the synthesis of a variety of heterocyclic compounds. The protocols outlined in these application notes demonstrate efficient and often environmentally friendly methods for the preparation of tetrahydrobenzo[b]pyrans, xanthenes, and dihydropyridines. These synthetic routes offer researchers and drug development professionals valuable tools for the creation of diverse molecular libraries for biological screening and the development of novel therapeutic agents. The adaptability of these reactions to various catalysts and conditions provides significant flexibility in optimizing synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Application Notes and Protocols for Stereoselective Reactions Involving 5-Methylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key stereoselective reactions involving 5-methylcyclohexane-1,3-dione, a versatile building block in the synthesis of complex molecules and pharmacologically active compounds. The methodologies outlined below focus on achieving high levels of stereocontrol in Michael additions and Robinson annulations, critical transformations for the construction of chiral centers.
Organocatalytic Asymmetric Michael Addition to α,β-Unsaturated Enones
The conjugate addition of 1,3-dicarbonyl compounds to α,β-unsaturated systems is a powerful tool for carbon-carbon bond formation. The use of chiral organocatalysts enables the enantioselective synthesis of valuable Michael adducts. While specific examples detailing the use of this compound are not extensively documented, protocols established for analogous cyclic β-diones, such as 1,3-cyclohexanedione (B196179), provide a strong foundation for adaptation.
Reaction Scheme:
Caption: General scheme for the organocatalytic Michael addition.
Quantitative Data Summary:
The following table summarizes typical results for the organocatalytic Michael addition of cyclic β-diones to chalcones, which can be extrapolated for reactions with this compound.[1]
| Entry | Michael Acceptor (Enone) | Catalyst | Yield (%) | ee (%) |
| 1 | Chalcone | Quinine-based Squaramide | 99 | 90 |
| 2 | 4'-Methylchalcone | Quinine-based Squaramide | 95 | 92 |
| 3 | 4'-Methoxychalcone | Quinine-based Squaramide | 98 | 91 |
| 4 | 4'-Chlorochalcone | Quinine-based Squaramide | 99 | 88 |
Experimental Protocol: Asymmetric Michael Addition of 1,3-Cyclohexanedione to Chalcone [1]
This protocol for 1,3-cyclohexanedione is expected to be adaptable for this compound with minor modifications.
Materials:
-
1,3-Cyclohexanedione (or this compound)
-
Chalcone (or other α,β-unsaturated enone)
-
Quinine-based squaramide catalyst (20 mol%)
-
Chloroform (B151607) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the cyclic β-dione (0.1 mmol) and the α,β-unsaturated enone (0.12 mmol) in chloroform (1 mL) is added the quinine-based organocatalyst (0.02 mmol, 20 mol%).
-
The reaction mixture is stirred at room temperature for the time required to achieve complete conversion (typically 72-120 hours), as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Robinson Annulation for the Synthesis of Wieland-Miescher Ketone Analogs
The Robinson annulation is a classic and powerful method for the formation of six-membered rings. When applied to cyclic diketones, it leads to the formation of bicyclic enones, which are key intermediates in the synthesis of steroids and terpenes. The use of chiral organocatalysts, such as L-proline, can induce high levels of enantioselectivity in this transformation. The Wieland-Miescher ketone is a well-known product of the Robinson annulation of 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone.[2][3][4] A similar strategy can be employed with this compound to synthesize corresponding analogs.
Reaction Workflow:
Caption: Workflow for the asymmetric Robinson annulation.
Quantitative Data Summary:
The enantioselective Robinson annulation is a well-established reaction, and the following data for the synthesis of the classic Wieland-Miescher ketone can be considered representative for analogous reactions.
| Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| L-proline | DMSO | Not specified | High | --INVALID-LINK-- |
| L-proline | One-pot | 49 | 76 | [2] |
Experimental Protocol: Enantioselective Synthesis of the Wieland-Miescher Ketone [2]
This protocol for 2-methyl-1,3-cyclohexanedione can serve as a starting point for the synthesis of the corresponding analog from this compound.
Materials:
-
2-Methylcyclohexane-1,3-dione (or this compound)
-
Methyl vinyl ketone
-
L-proline (catalytic amount)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
Procedure:
-
2-Methylcyclohexane-1,3-dione and a catalytic amount of L-proline are dissolved in the chosen solvent (e.g., DMSO).
-
Methyl vinyl ketone is added to the mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitoring by TLC).
-
The reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or crystallization to yield the Wieland-Miescher ketone.
-
The enantiomeric excess is determined by chiral HPLC or by comparing the optical rotation to the literature value of the known compound.
Conclusion
The stereoselective transformation of this compound is a critical aspect of modern organic synthesis, enabling the efficient construction of complex chiral molecules. The protocols and data presented here for Michael additions and Robinson annulations provide a solid foundation for researchers in the field. While direct literature for this compound can be limited, the successful application of these methods to closely related analogs demonstrates their high potential for adaptation and optimization. Further investigation into a broader range of chiral catalysts and reaction conditions is encouraged to expand the synthetic utility of this valuable starting material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylcyclohexane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methylcyclohexane-1,3-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is a variation of the Robinson annulation. This involves a base-catalyzed Michael addition of an active methylene (B1212753) compound, such as diethyl malonate, to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization (e.g., Dieckmann condensation or an aldol-type condensation), hydrolysis, and decarboxylation.
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Purity of Reactants: The α,β-unsaturated ketone is susceptible to polymerization, which is a primary cause of low yields. Ensure it is freshly distilled and pure.
-
Base Inactivity: The base (e.g., sodium ethoxide) can be deactivated by moisture. It is crucial to use a freshly prepared or properly stored base under anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. Higher temperatures might favor side reactions or decomposition, while temperatures that are too low can lead to an incomplete reaction.
-
Incorrect Stoichiometry: The molar ratios of the reactants and the base are crucial for driving the reaction to completion and minimizing side products.
Q3: What are some common side reactions that can occur during the synthesis?
A3: Several side reactions can reduce the yield of the desired product:
-
Polymerization of the α,β-unsaturated ketone: This is a very common issue, leading to the formation of polymeric byproducts.
-
Retro-Michael Reaction: The initial Michael adduct can revert to the starting materials under certain conditions.
-
Incomplete Cyclization: The intermediate from the Michael addition may not fully cyclize, leading to a mixture of products.
-
Self-condensation of Reactants: The active methylene compound or the α,β-unsaturated ketone can undergo self-condensation reactions.
Q4: How can I purify the final this compound product?
A4: A standard purification procedure involves the following steps after the reaction is complete:
-
Neutralization/Acidification: The reaction mixture is typically neutralized and then acidified to precipitate the product.
-
Filtration: The crude product is collected by filtration.
-
Washing: The filtered solid is washed with cold water to remove inorganic salts and other water-soluble impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695) or acetone, to obtain a product with a sharp melting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Base: Sodium ethoxide or other alkoxide bases are sensitive to moisture. | Use freshly prepared sodium ethoxide or ensure it is stored in a desiccator. Handle it quickly in an inert atmosphere if possible. |
| Impure α,β-unsaturated Ketone: Polymerization or presence of impurities in the Michael acceptor. | Distill the α,β-unsaturated ketone immediately before use. Store it under refrigeration and protected from light. | |
| Incorrect Reaction Temperature: Temperature is too high or too low. | For the Michael addition, maintain a lower temperature to minimize side reactions. For the cyclization and hydrolysis steps, gentle heating (reflux) is typically required. Optimize the temperature for each step. | |
| Formation of a Tarry/Polymeric Mass | Polymerization of Michael Acceptor: This is often catalyzed by the base. | Add the α,β-unsaturated ketone slowly to the reaction mixture at a controlled temperature. Consider using a less reactive precursor if polymerization is a persistent issue. |
| Product is an Oil or Does Not Solidify | Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. | Ensure the reaction has gone to completion using TLC analysis. If impurities are present, consider purification by column chromatography before attempting crystallization. Ensure the pH is correct for precipitation. |
| Multiple Spots on TLC After Reaction | Incomplete Reaction: The reaction has not been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or addition of more base might be necessary. |
| Formation of Side Products: See Q3 in the FAQ section for common side reactions. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product. Isolate the main product using column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the well-established synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) and is a representative method.
Reactants:
-
Diethyl malonate
-
Ethyl crotonate (or a similar α,β-unsaturated ester/ketone)
-
Sodium metal
-
Absolute Ethanol
-
Potassium Hydroxide (B78521)
-
Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add clean sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Michael Addition: Once all the sodium has reacted, add diethyl malonate to the sodium ethoxide solution. Then, add ethyl crotonate dropwise to the stirred solution while maintaining the temperature. After the addition is complete, reflux the mixture for several hours.
-
Saponification and Cyclization: After the Michael addition is complete, add a solution of potassium hydroxide in water to the reaction mixture and reflux for several more hours to facilitate saponification and intramolecular cyclization.
-
Work-up and Isolation: After cooling, distill off the ethanol. Acidify the remaining aqueous solution with hydrochloric acid. The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from aqueous ethanol.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 (Reflux) | 8 | ~75 |
| 2 | Potassium tert-butoxide | THF | 25 | 12 | ~60 |
| 3 | Sodium Hydroxide | Aqueous Ethanol | 80 | 10 | ~50 |
| 4 | Sodium Ethoxide | Ethanol | 50 | 12 | ~65 |
Note: The yields presented are typical and can vary based on the purity of reagents and the precise experimental setup.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Technical Support Center: Purification of 5-Methylcyclohexane-1,3-dione by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the purification of 5-Methylcyclohexane-1,3-dione via recrystallization. It includes detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure a successful purification process.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol is based on established procedures for similar cyclic β-diones and general recrystallization principles.
Objective: To purify crude this compound to a high degree of purity, suitable for subsequent use in research and development.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol (B145695), Acetone (B3395972), or a mixture of Ethanol and Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, ethanol (95%) or acetone are good starting points. A mixed solvent system, such as ethanol-water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask. Gently heat the mixture while stirring to dissolve the solid. If using a flammable solvent, a water bath or a heating mantle with a reflux condenser is recommended. Add more solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point of 126-130°C.[1][2] A sharp melting point range close to the literature value indicates high purity.
Data Presentation
| Property | Value |
| Melting Point | 126-130 °C |
| Solubility in Water | Sparingly soluble |
| Solubility in Methanol | Soluble |
| Solubility in Chloroform | Soluble |
| Appearance | White to off-white crystalline solid |
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals form upon cooling, even in an ice bath.
-
Possible Cause: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Reheat the solution and evaporate some of the solvent. Allow it to cool again.
-
-
Possible Cause: The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): Add a tiny crystal of pure this compound (a "seed crystal") to the solution to induce crystallization.
-
Q2: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt before it dissolves. This is less likely for this compound given its relatively high melting point.
-
Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate.
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture and promote oiling out.
-
Solution: Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure.
-
Q3: The recrystallized product has a low yield.
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. If a large amount of product is suspected to be in the filtrate, some of the solvent can be evaporated and a second crop of crystals can be collected.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.
-
Q4: The crystals are colored, even after recrystallization.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Perform a decolorization step by adding activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to a loss of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
While specific impurities depend on the synthetic route, common byproducts in the synthesis of related cyclic diketones can include unreacted starting materials, incompletely cyclized intermediates, or products of side reactions such as aldol (B89426) condensations. For instance, in syntheses analogous to that of dimedone, unreacted Michael acceptors or malonic esters could be present.[3]
Q2: How can I choose the best recrystallization solvent?
The principle of "like dissolves like" is a good starting point. Since this compound is a relatively polar molecule, polar solvents like alcohols are often suitable. The best way to determine the ideal solvent is through small-scale solubility tests with a variety of solvents.
Q3: Is it possible to use a mixed solvent system?
Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it is clear and allowed to cool slowly. For this compound, an ethanol/water mixture could be a good option.
Q4: What is the expected recovery from a typical recrystallization?
A successful recrystallization should ideally provide a recovery of 70-90%. However, the actual yield will depend on the purity of the starting material and the care taken during the procedure.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for troubleshooting the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 5-Methylcyclohexane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylcyclohexane-1,3-dione.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Michael addition of diethyl malonate to methyl vinyl ketone, followed by an intramolecular Claisen condensation (Dieckmann cyclization), hydrolysis, and decarboxylation.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. Here are the primary causes and corresponding troubleshooting steps:
-
Incomplete Michael Addition: The initial carbon-carbon bond formation is critical.
-
Troubleshooting:
-
Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. The presence of moisture can neutralize the base and inhibit the formation of the diethyl malonate enolate.
-
Verify the purity of your starting materials. Impurities in methyl vinyl ketone can lead to side reactions.
-
Optimize the reaction temperature. While the reaction is often run at room temperature or with gentle heating, a slight adjustment may improve the rate of the desired reaction over side reactions.
-
-
-
Inefficient Dieckmann Cyclization: The intramolecular condensation to form the cyclic dione (B5365651) is a key equilibrium-driven step.
-
Troubleshooting:
-
Confirm that a sufficient amount of a strong base is used to drive the cyclization.
-
Ensure the removal of ethanol (B145695) as it forms to shift the equilibrium towards the product.
-
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Troubleshooting:
-
A significant side reaction is the bis-Michael addition , where a second molecule of methyl vinyl ketone reacts with the initial Michael adduct.[1][2] To minimize this, consider adding the methyl vinyl ketone slowly to the reaction mixture containing diethyl malonate and the base. This maintains a low concentration of the Michael acceptor.
-
Self-condensation of methyl vinyl ketone can also occur. Slow addition and controlled temperature can mitigate this.
-
-
-
Incomplete Hydrolysis and Decarboxylation: The final steps to yield the target molecule must go to completion.
-
Troubleshooting:
-
Ensure adequate heating and reaction time during the hydrolysis and decarboxylation steps. Monitor the reaction for the cessation of CO2 evolution.
-
Proper acidification is crucial for both the workup and the decarboxylation process.
-
-
-
Product Loss During Workup and Purification:
-
Troubleshooting:
-
This compound has some water solubility. Minimize the volume of aqueous solutions used during extraction and washing steps.
-
Optimize your purification method (e.g., recrystallization solvent, column chromatography conditions) to minimize product loss.
-
-
Question 2: I'm observing unexpected peaks in my NMR and GC-MS spectra. What are the common impurities in this compound synthesis?
Answer:
The presence of unexpected peaks in your analytical data typically points to the presence of unreacted starting materials, intermediates, or byproducts. Below is a summary of common impurities, and a detailed table is provided in the "Data Presentation" section.
-
Unreacted Starting Materials: Diethyl malonate and methyl vinyl ketone are common impurities if the reaction does not go to completion.
-
Michael Adduct Intermediate: The open-chain intermediate, diethyl 2-(3-oxobutyl)malonate, may be present if the Dieckmann cyclization is incomplete.[3]
-
Bis-Michael Addition Product: As mentioned previously, this is a common byproduct resulting from the addition of two equivalents of methyl vinyl ketone to diethyl malonate.[1][2]
-
Alternative Cyclization Products: Under certain conditions, an alternative cyclization can lead to impurities such as 3-ethoxy-6-carboethoxy-Δ²-cyclohexenone.[1]
-
Residual Solvents: Solvents used in the reaction or purification, such as ethanol or ethyl acetate, are often present in the final product.
Question 3: My final product has a persistent yellow color. What is the cause and how can I remove it?
Answer:
A yellow tint in the final product is a common observation.
-
Cause: The color can be due to polymeric or degradation byproducts formed under the basic reaction conditions. It can also indicate the presence of enolate forms of the dione or impurities.
-
Troubleshooting:
-
Charcoal Treatment: During the workup, after hydrolysis and before final acidification and crystallization, treating the aqueous solution with activated charcoal can help remove colored impurities.
-
Recrystallization: Proper recrystallization from a suitable solvent system is often effective in removing colored impurities and yielding a white to off-white crystalline product.
-
Data Presentation
The following table summarizes the common impurities that may be encountered during the synthesis of this compound. The relative amounts of these impurities are highly dependent on the specific reaction conditions and purification procedures employed.
| Impurity | Chemical Name | Origin | Typical Analytical Signature (¹H NMR) |
| Starting Material | Diethyl Malonate | Incomplete Reaction | ~4.2 ppm (q, 4H), ~3.4 ppm (s, 2H), ~1.3 ppm (t, 6H) |
| Starting Material | Methyl Vinyl Ketone | Incomplete Reaction | ~6.0-6.5 ppm (m, 2H), ~5.9 ppm (dd, 1H), ~2.3 ppm (s, 3H) |
| Intermediate | Diethyl 2-(3-oxobutyl)malonate | Incomplete Cyclization | Presence of two distinct ethyl ester signals and a methyl ketone singlet. |
| Side Product | Bis-Michael Addition Product | Side Reaction | More complex spectrum with multiple methylene (B1212753) and methine protons. |
| Side Product | 3-ethoxy-6-carboethoxy-Δ²-cyclohexenone | Alternative Cyclization | Signals corresponding to an enol ether and an ester. |
| Solvent | Ethanol | Reaction/Workup | ~3.6 ppm (q, 2H), ~1.2 ppm (t, 3H) |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on analogous procedures for similar compounds.
Step 1: Michael Addition and Dieckmann Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add methyl vinyl ketone dropwise from the dropping funnel. The reaction may be exothermic, and the temperature should be controlled with a water bath if necessary.
-
After the addition of methyl vinyl ketone, heat the reaction mixture to reflux for several hours to promote the intramolecular Dieckmann cyclization.
Step 2: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester groups.
-
After hydrolysis, cool the mixture and carefully acidify with a strong acid (e.g., HCl or H₂SO₄).
-
Gently heat the acidified mixture to effect decarboxylation. The completion of this step is indicated by the cessation of carbon dioxide evolution.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., water, acetone/water, or ethyl acetate/hexanes).
Mandatory Visualization
Below are diagrams illustrating the key chemical transformations and a troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Troubleshooting Side Reactions in 5-Methylcyclohexane-1,3-dione Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during condensation reactions with 5-methylcyclohexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions performed with this compound?
A1: this compound is a versatile precursor used in several important condensation reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form a,β-unsaturated compounds.
-
Robinson Annulation: A tandem Michael addition and intramolecular aldol (B89426) condensation to form a new six-membered ring, often used in steroid synthesis.[1][2][3][4][5]
-
Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction to form dihydropyridines and pyridines.[6][7]
-
Enaminone Synthesis: Reaction with amines or their derivatives to form β-enaminones, which are valuable synthetic intermediates.[8][9]
Q2: My Knoevenagel condensation with an aromatic aldehyde is giving a low yield. What are the likely causes?
A2: Low yields in Knoevenagel condensations can stem from several factors. One common issue is the use of an inappropriate catalyst or solvent. The choice of catalyst and solvent can significantly impact the reaction rate and equilibrium. Additionally, side reactions such as self-condensation of the aldehyde or Michael addition of a second dione (B5365651) molecule can reduce the yield of the desired product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: I am observing multiple products in my Robinson annulation reaction. How can I improve the selectivity?
A3: The formation of multiple products in a Robinson annulation is often due to a lack of control over the regioselectivity of the initial Michael addition or the subsequent intramolecular aldol condensation. To improve selectivity, consider the slow addition of the Michael acceptor (e.g., methyl vinyl ketone) to the reaction mixture. Pre-forming the enolate of this compound using a strong, sterically hindered base like lithium diisopropylamide (LDA) before adding the acceptor can also direct the reaction towards a single product.[10]
Q4: During the synthesis of an enaminone from this compound and an amine, I am recovering unreacted starting material. What can I do to drive the reaction to completion?
A4: Incomplete conversion in enaminone synthesis is often related to the removal of water, which is a byproduct of the condensation. Using a Dean-Stark apparatus to azeotropically remove water can shift the equilibrium towards the product. Alternatively, employing a dehydrating agent or using a solvent that facilitates water removal can improve the yield. Microwave-assisted synthesis has also been shown to reduce reaction times and increase yields for this transformation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during condensation reactions with this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst or reagents. | Use fresh, properly stored catalysts and reagents. |
| Suboptimal reaction temperature. | Experiment with a range of temperatures. For some reactions, lower temperatures may reduce side reactions, while for others, heating is necessary to overcome the activation energy. | |
| Incorrect solvent. | The choice of solvent can influence reactant solubility and reaction rate. Test a variety of solvents with different polarities. | |
| Formation of a Complex Mixture of Products | Competing side reactions (e.g., self-condensation, polymerization). | Slowly add one reactant to the other to maintain a low concentration of the added reactant. |
| Lack of regioselectivity. | In reactions like the Robinson annulation, pre-form the enolate of the dione before adding the Michael acceptor. | |
| Product is an Unexpected Structure | Retro-Michael reaction followed by an alternative reaction pathway. | Lowering the reaction temperature can often minimize the retro-Michael reaction. |
| Rearrangement of an intermediate. | Characterize the unexpected product to understand the reaction pathway and adjust conditions accordingly. For instance, in some Hantzsch syntheses, unexpected products can arise under varying reactant and reaction conditions.[6] | |
| Difficulty in Product Purification | Presence of highly polar byproducts. | Employ column chromatography with a suitable solvent gradient for separation. |
| Product co-elutes with starting material. | Adjust the polarity of the mobile phase in your chromatography system or consider recrystallization from an appropriate solvent. |
Data Presentation
Table 1: Optimization of Knoevenagel Condensation Conditions
The following table summarizes the effect of different catalysts and solvents on the yield of products from the condensation of aromatic aldehydes with 1,3-diones. This data can serve as a starting point for optimizing your reaction conditions.
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | KF/Al₂O₃ | Solvent-free (grinding) | Room Temp. | 24 h | 94 | |
| 4-Chlorobenzaldehyde | DBU/Water | Water | Room Temp. | 15 min | 95 | [12] |
| 2-Furaldehyde | DBU/Water | Water | Room Temp. | 10 min | 96 | [12] |
| 3-Pyridinecarboxaldehyde | DBU/Water | Water | Room Temp. | 20 min | 92 | [12] |
Table 2: Hantzsch Pyridine Synthesis with 1,3-Diones under Solvent-Free Conditions
This table presents the yields of 1,4-dihydropyridine (B1200194) derivatives from the reaction of 5-bromothiophene-2-carboxaldehyde, ammonium (B1175870) acetate, and various 1,3-diones using ceric ammonium nitrate (B79036) (CAN) as a catalyst.
| 1,3-Dione | Time (h) | Yield (%) | Reference |
| Acetylacetone | 1.5 | 92 | [7] |
| Ethyl acetoacetate | 2.0 | 90 | [7] |
| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 1.0 | 95 | [7] |
| 1,3-Cyclohexanedione | 2.5 | 88 | [7] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with an Aromatic Aldehyde
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Piperidine (B6355638) (0.1 mmol)
-
Toluene (10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound, the aromatic aldehyde, and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Robinson Annulation of this compound with Methyl Vinyl Ketone
Materials:
-
This compound (1.0 mmol)
-
Methyl vinyl ketone (1.1 mmol)
-
Sodium methoxide (B1231860) (1.1 mmol)
-
Methanol (B129727) (15 mL)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add sodium methoxide to the solution and stir to form the enolate.
-
Slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Experimental workflow for the Robinson Annulation.
Caption: Logical workflow for troubleshooting side reactions.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chemistwizards.com [chemistwizards.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: 5-Methylcyclohexane-1,3-dione Synthesis
Welcome to the technical support center for the synthesis of 5-Methylcyclohexane-1,3-dione. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Robinson annulation.[1] This reaction involves a Michael addition of a β-ketoester, such as ethyl acetoacetate (B1235776), to an α,β-unsaturated ketone, like methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[1][2]
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and their solutions:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization under basic conditions, which is a frequent reason for low yields.[3][4]
-
Ineffective Base: The choice and quality of the base are critical for both the Michael addition and the intramolecular aldol condensation.
-
Solution: Ensure you are using a fresh, high-quality base. Common bases for this reaction include sodium ethoxide, sodium hydroxide (B78521), and potassium hydroxide. The concentration of the base can also be optimized; typically, catalytic amounts are sufficient, but stoichiometric amounts may be required to drive the reaction to completion.[4]
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. If the temperature is too high, it can lead to side reactions and decomposition of the product. If it is too low, the reaction may not proceed at a reasonable rate.
-
Solution: The Michael addition is often carried out at a lower temperature (e.g., 0-25 °C) to control the reaction rate and minimize side reactions. The subsequent aldol condensation and dehydration may require heating to proceed to completion.[5]
-
-
Inefficient Cyclization: The intramolecular aldol condensation may not be proceeding efficiently.
-
Solution: After the Michael addition is complete, you can try adjusting the reaction conditions to favor cyclization. This may involve changing the solvent or increasing the temperature. In some cases, isolating the Michael adduct before proceeding with the aldol condensation can lead to higher overall yields.[6]
-
Q3: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the likely side products and how can I minimize their formation?
A3: The formation of multiple products is a common issue. Here are some likely side products and ways to minimize them:
-
Michael Adduct: The intermediate product of the Michael addition may not have fully cyclized.
-
Solution: Ensure the reaction conditions for the aldol condensation are optimal (e.g., sufficient reaction time, appropriate temperature).
-
-
Self-Condensation Products: The starting materials can react with themselves. For example, ethyl acetoacetate can undergo self-condensation.
-
Solution: Slowly add the more reactive species (often the Michael acceptor, MVK) to the reaction mixture containing the Michael donor and the base. This helps to maintain a low concentration of the acceptor and minimize self-reaction.
-
-
Dialkylation: The enolate of the β-ketoester can react with two molecules of the Michael acceptor.[3]
-
Solution: Use a molar ratio of the Michael donor to acceptor that is close to 1:1.
-
Q4: How can I effectively purify the final product?
A4: this compound is a solid at room temperature.[7] The most common method for purification is recrystallization.
-
Recrystallization Solvents: Common solvents for recrystallization include ethanol (B145695), acetone, or a mixture of water and ethanol.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Robinson Annulation
This protocol is adapted from standard Robinson annulation procedures.
Materials:
-
Ethyl acetoacetate
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Michael Addition:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (0.1 mol) to the cooled solution with stirring.
-
Add methyl vinyl ketone (0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
-
Intramolecular Aldol Condensation and Saponification:
-
To the reaction mixture, add a solution of sodium hydroxide (0.3 mol) in water (50 mL).
-
Heat the mixture to reflux for 4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Data Presentation
Table 1: Effect of Base on the Yield of this compound
| Entry | Base | Molar Ratio (Base:Substrate) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | 1.1 : 1 | 12 | 65 |
| 2 | Sodium Hydroxide | 1.1 : 1 | 12 | 58 |
| 3 | Potassium tert-butoxide | 1.1 : 1 | 8 | 72 |
| 4 | DBU | 1.1 : 1 | 18 | 60 |
Note: The data in this table is illustrative and based on typical results for Robinson annulation reactions. Actual yields may vary depending on the specific reaction conditions.
Table 2: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 12 | 65 |
| 2 | Methanol | Reflux | 12 | 62 |
| 3 | THF | Reflux | 18 | 55 |
| 4 | DMF | 100 | 8 | 70 |
Note: The data in this table is illustrative and based on typical results for Robinson annulation reactions. Actual yields may vary depending on the specific reaction conditions.
Visualizations
Reaction Mechanism: Robinson Annulation
Caption: The Robinson annulation pathway for the synthesis of this compound.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing the reaction conditions for the synthesis of this compound.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
preventing byproduct formation in Knoevenagel condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the Knoevenagel condensation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of Michael addition byproduct. How can I prevent this?
A1: The α,β-unsaturated product of the Knoevenagel condensation is an electrophile and can react with another molecule of the nucleophilic active methylene (B1212753) compound. This is known as a Michael addition side reaction.[1] Several factors can be optimized to minimize this byproduct.
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Michael additions are often favored by longer reaction times and higher temperatures.[1] Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Once the starting aldehyde or ketone is consumed, work up the reaction promptly to prevent the subsequent Michael addition.
-
Adjust Stoichiometry: Carefully control the molar ratios of your reactants.[2] Using a 1:1 ratio of the carbonyl to the active methylene compound is a good starting point. Avoid a large excess of the active methylene compound, as this will increase the probability of the Michael addition.
-
Catalyst Choice: The nature of the catalyst can influence selectivity. While a base is required, an excessively strong or concentrated base might accelerate the Michael addition. Consider screening milder or heterogeneous catalysts.[3]
Comparative Data on Reaction Conditions:
The following table illustrates how reaction parameters can be adjusted to favor the Knoevenagel product over the Michael adduct. Data is representative and will vary based on specific substrates.
| Parameter | Condition to Favor Knoevenagel Product | Condition that may Increase Michael Adduct | Rationale |
| Temperature | Lower temperature (e.g., room temp to 40°C) | Higher temperature (e.g., >80°C)[1] | The Knoevenagel condensation often has a lower activation energy than the subsequent Michael addition. |
| Reaction Time | Monitor via TLC and stop upon completion (e.g., 1-3 hours)[1] | Prolonged reaction time after starting material is consumed[1] | Minimizes the time for the product to react further. |
| Stoichiometry | ~1:1 (Carbonyl:Methylene Compound) | >1:1.2 (Carbonyl:Methylene Compound) | Reduces the concentration of the nucleophile available to attack the product. |
| Catalyst | Weak bases (e.g., piperidine, ammonium (B1175870) acetate)[1] | Stronger bases or high catalyst loading | Milder conditions can provide better selectivity. |
Q2: How can I avoid the self-condensation of my aldehyde or ketone?
A2: If the carbonyl compound possesses acidic α-hydrogens, it can undergo self-condensation (an aldol (B89426) condensation) in the presence of a base. This competes with the desired Knoevenagel condensation.
Troubleshooting Steps:
-
Use a Weak Base Catalyst: The most critical factor is the choice of base. Strong bases (e.g., alkoxides) will readily deprotonate the α-carbon of the carbonyl compound, leading to self-condensation. The Knoevenagel condensation is typically catalyzed by weaker bases like primary or secondary amines (e.g., piperidine) or their salts (e.g., ammonium acetate), which are basic enough to deprotonate the more acidic active methylene compound but not the aldehyde or ketone.[1][4]
-
Select a Highly Active Methylene Compound: Using a more acidic methylene compound (e.g., malononitrile, pKa ≈ 11) over a less acidic one (e.g., diethyl malonate, pKa ≈ 13) can help the desired reaction outcompete the self-condensation pathway, as it will be deprotonated more readily.[5]
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
Q3: What are the best practices for selecting a solvent to ensure high selectivity?
A3: The choice of solvent is a critical parameter that can significantly influence reaction rates and selectivity by stabilizing intermediates and modulating catalyst activity.[6]
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile (B52724) often accelerate the reaction by stabilizing charged intermediates, such as the enolate formed from the active methylene compound.[6][7]
-
Polar Protic Solvents: "Green" solvents like ethanol (B145695) and water are often highly effective.[5] Ethanol is a common choice, providing good solubility for many reactants and facilitating mild reaction conditions.[8] Water can sometimes enhance the electron density on amine catalysts through solvation effects.[6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can provide excellent results, simplifying the work-up process and reducing chemical waste.[5]
Solvent Selection Comparison
| Solvent Type | Examples | Advantages | Potential Issues |
| Polar Protic | Ethanol, Water | Environmentally friendly, can enhance catalyst activity[5][6] | May participate in proton transfer, potentially slowing some steps[6] |
| Polar Aprotic | DMF, Acetonitrile | Often provide fast reaction rates and high yields[6] | Can be more difficult to remove, less "green" |
| Apolar | Toluene (B28343), Hexane | Useful for azeotropic water removal with a Dean-Stark trap[9] | Often result in slower reaction rates due to poor stabilization of polar intermediates |
| Solvent-Free | None | Reduces waste, simplifies work-up, can be very efficient[5] | Only suitable if reactants are liquids or have a low melting point; potential for localized overheating |
Experimental Protocols
Protocol 1: Catalyst Screening to Minimize Aldehyde Self-Condensation
This protocol outlines a method for screening different weak bases to find the optimal catalyst that favors the Knoevenagel condensation over the self-condensation of an aldehyde with α-hydrogens.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)
-
Active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Catalyst candidates (e.g., piperidine, pyridine, ammonium acetate, 5 mol%)
-
Reaction vessels (e.g., 25 mL round-bottom flasks)
-
Stir plate and stir bars
-
TLC plates and chamber
Procedure:
-
Set up a series of four identical reaction flasks, each with a magnetic stir bar.
-
To each flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add the chosen solvent (10 mL of ethanol) to each flask and stir until all solids are dissolved.
-
To each respective flask, add one of the catalyst candidates (5 mol%). Leave one flask without a catalyst as a control.
-
Stir the mixtures at room temperature.
-
Monitor the progress of each reaction every 15-30 minutes using TLC, comparing the formation of the desired product spot against the formation of byproduct spots.
-
After a set time (e.g., 2 hours), analyze the yield and purity of the product from each reaction to determine the most effective and selective catalyst.
Reaction Pathways Visualization
Caption: Competing reaction pathways in the Knoevenagel condensation.
Protocol 2: Azeotropic Water Removal to Drive Equilibrium
For reactions that are reversible or suffer from inhibition by the water byproduct, continuous removal of water can improve yields.[5][9]
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Azeotropic solvent (e.g., Toluene, 20 mL)
Procedure:
-
Assemble the flask, Dean-Stark trap, and reflux condenser.
-
Charge the flask with the aldehyde, active methylene compound, catalyst, and toluene.[9]
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
As the azeotrope cools in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.[9]
-
Continue the reaction until no more water collects in the trap, indicating the reaction is complete.
-
Allow the apparatus to cool, then proceed with the product work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-Methylcyclohexane-1,3-dione Reactions
Welcome to the technical support center for 5-Methylcyclohexane-1,3-dione reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental procedures involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
Alkylation: Introduction of an alkyl group at the C-2 position.
-
Michael Addition: Conjugate addition to an α,β-unsaturated carbonyl compound.[1]
-
Robinson Annulation: A combination of a Michael addition and an intramolecular aldol (B89426) condensation to form a new six-membered ring.[2]
-
Acylation: Introduction of an acyl group at the C-2 position.[3]
Q2: I am getting a low yield in my C-alkylation reaction. What are the common causes?
A2: Low yields in the alkylation of this compound are often due to a competing reaction: O-alkylation.[4] The enolate intermediate can be alkylated at the central carbon (C-alkylation, desired) or at the oxygen atom (O-alkylation, undesired). Other factors include incomplete deprotonation, side reactions like dialkylation, or issues during product purification.[4][5]
Q3: How can I favor the desired C-alkylation over O-alkylation?
A3: Several factors can be adjusted to favor C-alkylation:
-
Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the oxygen of the enolate, hindering O-alkylation and promoting C-alkylation.[4] Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation.[4]
-
Counter-ion: The nature of the metal counter-ion of the base used can influence the reaction outcome.
-
Protecting Groups: A highly effective strategy is to convert the ketone into a hydrazone, perform the alkylation, and then hydrolyze the hydrazone back to the ketone. This approach can give exclusively C-alkylation.[5]
Q4: My purification by column chromatography is difficult due to side products. What are the likely impurities?
A4: Common impurities include the O-alkylated product, dialkylated products, and unreacted starting material.[3][4] The polarity of these compounds can sometimes be very similar to the desired product, making separation challenging. Careful monitoring by TLC and optimization of the solvent system for chromatography are crucial.
Q5: During the work-up of my reaction, I observe a persistent emulsion during extraction. How can I resolve this?
A5: Emulsions can form, especially if the reaction mixture is basic. To break an emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine).
-
Add a small amount of a different organic solvent.
-
Filter the mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
Troubleshooting Guides
Low Yield in C-Alkylation of this compound
This guide provides a systematic approach to troubleshooting low yields in the C-alkylation of this compound.
Troubleshooting Flowchart for Low Alkylation Yield
Caption: Troubleshooting Decision Tree for Low Alkylation Yield.
Data Presentation
Table 1: Typical Conditions for C-Alkylation of 2-Substituted Cyclohexane-1,3-diones
| Parameter | Condition | Rationale / Note | Reference |
| Substrate | 2-Methylcyclohexane-1,3-dione dimethylhydrazone | Protection prevents O-alkylation. | [5] |
| Base | Potassium Hydride (KH) | A strong, non-nucleophilic base ensures complete deprotonation. | [5] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous aprotic solvent is suitable for the hydrazone method. | [5] |
| Temperature | -78 °C to 0 °C | Low temperature for deprotonation, followed by warming for alkylation. | [5] |
| Alkylating Agent | Alkyl Iodide or Bromide | Iodides are generally more reactive. | [5] |
| Work-up | Aqueous wash, extraction with EtOAc, drying, concentration | Standard procedure to isolate the crude product. | [5] |
| Purification | Flash Chromatography | To separate the product from unreacted starting materials and byproducts. | [5] |
| Deprotection | Cu(OAc)₂·H₂O in aq. THF or Oxone in aq. acetone | Hydrolysis of the hydrazone to the desired dione (B5365651). | [5] |
| Typical Yield | 42-92% (alkylation step) | Yields vary depending on the alkylating agent. | [5] |
Experimental Protocols
Protocol 1: General Work-up for Synthesis of this compound (Adapted from Dimedone Synthesis)
This protocol is adapted from the Organic Syntheses procedure for 5,5-dimethylcyclohexane-1,3-dione (B117516) and should be optimized for the 5-methyl analog.[6]
-
Acidification: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and with stirring, add dilute hydrochloric acid (e.g., 2M HCl) until the mixture is acidic to litmus (B1172312) paper.
-
Solvent Removal: If the reaction was performed in a low-boiling solvent like ethanol, remove the bulk of the solvent by distillation or under reduced pressure.[6]
-
Extraction (if necessary): If the product does not precipitate, extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water, followed by a wash with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification/Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water, ethyl acetate/hexanes) or by column chromatography.[6]
General Work-up Workflow
Caption: Standard Aqueous Work-up and Purification Workflow.
Protocol 2: Work-up for C-Alkylation of 2-Methylcyclohexane-1,3-dione via Hydrazone Intermediate
This protocol is based on a scalable method for the regioselective C-alkylation of 2-methylcyclohexane-1,3-dione.[5]
A. Alkylation Work-up:
-
Quenching: After the reaction has proceeded for the appropriate time, cool the mixture and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude hydrazone by flash chromatography (e.g., hexanes/ethyl acetate gradient).[5]
B. Hydrazone Hydrolysis Work-up (Cu(OAc)₂ Method):
-
Concentration: After the hydrolysis reaction is complete, concentrate the solution on a rotary evaporator to remove the THF.[5]
-
Dilution and Extraction: Dilute the remaining aqueous solution with water and extract with ethyl acetate (2 x volume of aqueous layer) and then dichloromethane (B109758) (2 x volume of aqueous layer).[5]
-
Drying and Concentration: Combine all organic extracts, dry over magnesium sulfate, and concentrate in vacuo.[5]
-
Purification: Purify the resulting crude dione by flash chromatography.[5]
References
- 1. studycorgi.com [studycorgi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 4341-24-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analysis of 5-Methylcyclohexane-1,3-dione Reaction Mixtures by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylcyclohexane-1,3-dione and monitoring its reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reaction mixtures.
Q1: My spots are streaking or appear as elongated bands on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overload: Applying too much of the reaction mixture to the TLC plate is a primary cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Inappropriate Solvent System: If the solvent system is too polar, the compounds may travel up the plate too quickly and without proper separation, resulting in streaking.
-
Solution: Try a less polar solvent system. For example, if you are using a 1:1 mixture of ethyl acetate (B1210297) and hexane, try a 1:3 or 1:4 mixture.
-
-
Acidic or Basic Nature of the Compound: this compound is a β-diketone and can exhibit acidic properties. Acidic or basic compounds can interact strongly with the silica (B1680970) gel, causing streaking.
-
Solution: Add a small amount of a modifier to your developing solvent. For acidic compounds, adding a few drops of acetic acid or formic acid can improve spot shape.[2]
-
Q2: I don't see any spots on my TLC plate after development, even though I know a reaction should be occurring. What should I do?
A2: The absence of visible spots can be due to several reasons:
-
Insufficient Sample Concentration: The concentration of your reactants or products in the spotted sample may be too low to be detected.[1][2]
-
Compound is Not UV-Active: this compound and similar saturated cyclic ketones may not be strongly UV-active.
-
Solution: Use a chemical staining method for visualization. Stains like p-anisaldehyde, potassium permanganate (B83412), or 2,4-dinitrophenylhydrazine (B122626) (DNPH) are effective for visualizing carbonyl compounds.[3][4][5]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where the sample is spotted, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1]
-
Solution: Ensure the solvent level in the chamber is below the origin line of your TLC plate.
-
Q3: The solvent front is running unevenly up the TLC plate. How does this affect my results and how can I prevent it?
A3: An uneven solvent front will lead to inaccurate Rf values, making it difficult to reliably compare different spots.[1] This can be caused by:
-
Uneven TLC Plate Surface: The silica gel layer may not be uniform.
-
Solution: Use commercially prepared TLC plates of good quality.
-
-
Improper Placement in the Developing Chamber: If the plate is tilted or touching the sides of the chamber, the solvent may travel up the plate unevenly.[1]
-
Solution: Ensure the TLC plate is placed vertically in the center of the chamber and is not in contact with the chamber walls or filter paper liner.
-
Q4: My reactant and product spots have very similar Rf values, making it difficult to monitor the reaction progress. What can I do to improve separation?
A4: Poor separation between spots with similar polarities is a common challenge.
-
Optimize the Solvent System: The key to good separation is finding the right solvent system.
-
Solution: Experiment with different solvent mixtures. Small changes in the polarity of the mobile phase can have a significant impact on separation. Try varying the ratio of your solvents (e.g., ethyl acetate/hexane) or introducing a third solvent with a different polarity.
-
-
Use a Co-spot: A co-spot can help determine if two spots are the same compound.
-
Solution: On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other. If the starting material spot in the reaction mixture is indeed the starting material, the co-spot will appear as a single, elongated spot. If they are different compounds, you will see two separate spots in the co-spot lane.
-
Data Presentation: Illustrative Rf Values
The following table provides illustrative Rf values for a hypothetical Michael addition reaction involving this compound. These values are intended as a guide to help you interpret your own TLC results. Actual Rf values will vary depending on the specific reaction conditions, TLC plates, and solvent systems used.
| Compound | Solvent System (Ethyl Acetate:Hexane) | Illustrative Rf Value | Visualization Method | Expected Appearance |
| This compound (Starting Material) | 1:2 | 0.4 | p-Anisaldehyde Stain | Pinkish-red spot |
| Methyl Vinyl Ketone (Reactant) | 1:2 | 0.7 | Potassium Permanganate Stain | Yellow spot on a purple background |
| Michael Adduct (Product) | 1:2 | 0.2 | p-Anisaldehyde Stain | Bluish-purple spot |
| Unidentified Byproduct | 1:2 | 0.55 | UV Light (254 nm) & Stain | Faint UV-active spot, may stain with permanganate |
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis of a Reaction Mixture
-
Prepare the Developing Chamber: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark the positions for spotting your samples.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of your starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) onto the origin line. Ensure the spots are small and concentrated.
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualize the Spots: Allow the solvent to evaporate from the plate completely. Visualize the separated spots using an appropriate method (e.g., UV lamp, chemical stain). Circle the visualized spots with a pencil.
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: Preparation of p-Anisaldehyde Staining Solution
-
Ingredients:
-
135 mL of absolute ethanol
-
5 mL of concentrated sulfuric acid
-
1.5 mL of glacial acetic acid
-
3.7 mL of p-anisaldehyde
-
-
Procedure:
-
In a flask, combine the absolute ethanol, concentrated sulfuric acid, and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add the p-anisaldehyde to the cooled mixture while stirring.
-
Store the solution in a sealed container, wrapped in aluminum foil to protect it from light, and keep it refrigerated.
-
Protocol 3: Preparation of Potassium Permanganate Staining Solution
-
Ingredients:
-
1.5 g of potassium permanganate (KMnO4)
-
10 g of potassium carbonate (K2CO3)
-
1.25 mL of 10% aqueous sodium hydroxide (B78521) (NaOH)
-
200 mL of water
-
-
Procedure:
-
Dissolve the potassium carbonate and sodium hydroxide in the water.
-
Add the potassium permanganate to the solution and stir until it is completely dissolved.
-
Store the solution in a sealed, light-resistant container at room temperature.
-
Mandatory Visualization
References
Technical Support Center: Purification Strategies for 5-Methylcyclohexane-1,3-dione Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted aldehydes from reactions involving 5-Methylcyclohexane-1,3-dione.
Troubleshooting Guides
Issue 1: Persistent Aldehyde Impurity Detected After Initial Work-up
Background: You have performed a Knoevenagel or Hantzsch-type condensation reaction between this compound and an aldehyde. After initial product isolation (e.g., filtration and washing), analytical techniques such as TLC, GC, or NMR indicate the presence of a significant amount of unreacted aldehyde.
Troubleshooting Steps:
-
Assess the Aldehyde's Properties:
-
Aromatic vs. Aliphatic: Aromatic aldehydes are generally more reactive and amenable to certain purification techniques compared to some aliphatic aldehydes.
-
Steric Hindrance: Sterically hindered aldehydes may react slower, leading to higher residual amounts, and can be more challenging to remove using chemical scavenging methods.
-
-
Implement a Chemical Quenching/Extraction Protocol:
-
Sodium Bisulfite Wash: This is a highly effective and widely used method for removing aldehydes. The aldehyde forms a water-soluble bisulfite adduct that can be separated via liquid-liquid extraction.[1][2][3][4][5][6] This method is particularly effective for aromatic aldehydes.[7] For aliphatic aldehydes, using a co-solvent like DMF can improve removal efficiency.[7]
-
Scavenger Resins: Employ a polymer-supported scavenger resin. These resins have functional groups (e.g., hydrazine (B178648), primary amines) that covalently bind to the aldehyde, allowing for its removal by simple filtration.[1][2][8] This method avoids aqueous work-ups, which can be beneficial if the desired product has high water solubility.
-
-
Optimize Chromatographic Purification:
-
Column Chromatography: While effective, be aware that some aldehydes can decompose on silica (B1680970) gel.[9] A rapid column with a less polar eluent system can minimize this risk. Neutral alumina (B75360) can be an alternative stationary phase.
-
Eluent Selection: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the aldehyde first, as it is generally less polar than the dione-derived product.
-
-
Review the Initial Reaction Conditions:
-
Stoichiometry: Ensure the molar ratio of reactants was correct. An excessive excess of the aldehyde will naturally lead to a greater purification challenge.
-
Reaction Time and Temperature: Incomplete reactions are a common source of high residual starting material. Monitor the reaction progress by TLC to ensure it has gone to completion.[9][10]
-
Issue 2: Low Product Yield After Aldehyde Removal Protocol
Background: After implementing a purification method to remove unreacted aldehyde, the final yield of your desired product is significantly lower than expected.
Troubleshooting Steps:
-
Evaluate the Purification Method's Compatibility with Your Product:
-
Sodium Bisulfite Wash: The formation of the bisulfite adduct is reversible.[1][2] If your product is susceptible to hydrolysis under the basic conditions sometimes used to reverse the adduct formation (if recovering the aldehyde), you may lose product. Ensure the pH is carefully controlled during the work-up.
-
Product Solubility: During liquid-liquid extraction, ensure your desired product has low solubility in the aqueous phase to prevent it from being washed away with the aldehyde-bisulfite adduct.
-
Scavenger Resins: Check for non-specific binding of your product to the resin. Pre-treating the resin and using a non-polar solvent can minimize this.
-
-
Assess Product Precipitation:
-
If the product is a solid, ensure it is fully dissolved in the organic solvent before performing an aqueous wash to prevent loss at the interface.
-
Conversely, if the product is expected to precipitate, ensure the reaction mixture is sufficiently cooled to maximize recovery by filtration.[9]
-
-
Analyze All Phases:
-
Before discarding any aqueous layers or the scavenger resin, analyze a small sample by TLC or LC-MS to check for the presence of your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for removing unreacted aldehydes from my this compound reaction?
A1: The sodium bisulfite wash is a classic and highly effective method for selectively removing aldehydes.[1][2][3][4][5][6] It involves reacting the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which is then removed in the aqueous phase during a liquid-liquid extraction. For a non-aqueous alternative, scavenger resins offer a simple filtration-based purification.[1][2][8]
Q2: Can I recover the unreacted aldehyde after the purification process?
A2: Yes, if you use the sodium bisulfite wash. The formation of the bisulfite adduct is a reversible reaction. By treating the aqueous layer containing the adduct with a base (e.g., sodium hydroxide) or a strong acid, the aldehyde can be regenerated and then extracted back into an organic solvent.[1][2][11]
Q3: Are there any situations where a sodium bisulfite wash is not recommended?
A3: If your target product is highly water-soluble or sensitive to acidic or basic conditions, a sodium bisulfite wash might lead to product loss or degradation. In such cases, using a neutral scavenger resin or purification by column chromatography might be more suitable.
Q4: How do I choose the right scavenger resin for my aldehyde?
A4: The choice of scavenger resin depends on the reactivity of the aldehyde and the nature of your desired product.
-
Hydrazine-based resins are effective for a wide range of aldehydes.
-
Primary amine-based resins react with aldehydes to form imines, which can be a very effective removal strategy.[2] It is advisable to consult the manufacturer's guidelines for the specific resin you intend to use.
Q5: How can I determine if all the unreacted aldehyde has been removed?
A5: Several analytical techniques can be used to quantify residual aldehydes:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, aldehydes can be derivatized with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a UV-active compound that is easily detected.[12][13]
-
Gas Chromatography (GC): GC-FID or GC-MS can be used for direct quantification of volatile aldehydes.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) in the 1H NMR spectrum is a strong indicator of its removal.[7]
Q6: My Knoevenagel condensation reaction is not going to completion, leaving a lot of unreacted aldehyde. What should I do?
A6: To drive the reaction to completion, consider the following:
-
Catalyst: Ensure you are using an appropriate catalyst (e.g., a weak base like piperidine (B6355638) or an ammonium (B1175870) salt) and that it is not deactivated.[10]
-
Water Removal: The Knoevenagel condensation produces water. Removing this water, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene), can shift the equilibrium towards the product.[10]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions at higher temperatures.[9][10]
Data Presentation
Table 1: Efficiency of Aldehyde Removal by Sodium Bisulfite Wash
| Aldehyde Type | Co-solvent | Immiscible Solvent | Product Purity | Aldehyde Removal | Reference |
| Aromatic | Methanol (B129727) | 10% Ethyl Acetate (B1210297)/Hexanes | >95% | >95% | [7] |
| Aliphatic | DMF | 10% Ethyl Acetate/Hexanes | >95% | >95% | [7] |
| Various | Methanol | Ethyl Acetate | Not specified | Excellent | [6] |
Table 2: Efficiency of Aldehyde Removal by Scavenger Resins
| Scavenger Resin Type | Aldehyde Type | Aldehyde Reduction | Reference |
| Primary Amine Resin | 4-Carboxybenzaldehyde | 82% | [2] |
| Primary Amine Resin | 2-Ethylhexanal | 44% | [2] |
| Primary Amine Resin | Acetaldehyde in MEG | 94% | [2] |
| Isoniazid-functionalized Resin | Acetone in Water | 11-28% | [2] |
| Propylamine in UFR | Formaldehyde | up to 50% | [16] |
Experimental Protocols
Protocol 1: Removal of Unreacted Aromatic Aldehydes using Sodium Bisulfite
Materials:
-
Crude reaction mixture containing the desired product and unreacted aromatic aldehyde.
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
10% Ethyl acetate in hexanes
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in methanol (e.g., 5 mL for a 1-2 mmol scale reaction) and transfer it to a separatory funnel.[7]
-
Bisulfite Addition: Add saturated aqueous sodium bisulfite (a slight excess relative to the aldehyde) to the separatory funnel. Shake the funnel vigorously for approximately 30-60 seconds.[7]
-
Dilution and Extraction: Add deionized water and the immiscible organic solvent (10% ethyl acetate/hexanes). Shake the funnel to perform the liquid-liquid extraction.[7]
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct. Drain and collect the organic layer (top).
-
Back Extraction (Optional): To maximize product recovery, you can add fresh immiscible organic solvent to the aqueous layer, shake, and combine this second organic layer with the first.
-
Washing: Wash the combined organic layers with deionized water to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Aldehyde Removal using a Scavenger Resin
Materials:
-
Crude reaction mixture.
-
Appropriate scavenger resin (e.g., polymer-supported hydrazine or amine).
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).
-
Reaction vessel (e.g., round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter).
Procedure:
-
Resin Preparation: Swell the scavenger resin in the chosen anhydrous solvent for the time recommended by the manufacturer (typically 30-60 minutes).
-
Reaction Setup: Dissolve the crude reaction mixture in the anhydrous solvent in a reaction vessel.
-
Scavenger Addition: Add the pre-swollen scavenger resin to the reaction mixture. A typical loading is 2-3 equivalents of the resin's functional group relative to the initial amount of aldehyde.
-
Scavenging: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of the aldehyde by TLC.
-
Filtration: Once the aldehyde is no longer detected, filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General experimental workflow for synthesis and purification.
Caption: Aldehyde removal using sodium bisulfite wash.
Caption: Decision tree for removing residual aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. US11439721B2 - Aldehyde scavenger and method for removing aldehydes - Google Patents [patents.google.com]
- 8. Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. studycorgi.com [studycorgi.com]
- 13. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 5-Methylcyclohexane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Methylcyclohexane-1,3-dione, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed and stored under an inert atmosphere, such as argon or nitrogen, at room temperature.[2] For extended storage, maintaining low temperatures (below 0°C) can enhance stability by reducing the probability of chemical reactions.[3] Some sources also suggest protecting the compound from direct sunlight.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with strong bases can promote the cleavage of the cyclohexane (B81311) ring, leading to the formation of open-chain compounds.[3] Oxidizing agents can cause the breakdown of the carbonyl groups and the carbon-carbon bonds within the ring structure.[3]
Q3: What are the signs of degradation of this compound?
A3: Physical signs of degradation can include a change in appearance from a white to light-yellow crystalline solid to a discolored or clumpy powder. A noticeable decrease in the melting point range (literature value: 126-130 °C) can also indicate the presence of impurities due to degradation.[2][4][5] In experimental settings, inconsistent reaction outcomes, lower yields, or the appearance of unexpected byproducts can be indicative of a degraded starting material.
Q4: What is the typical shelf life of this compound?
A4: While a specific shelf life is not consistently provided by manufacturers, proper storage under the recommended conditions (cool, dry, inert atmosphere) is crucial for maximizing its usability. For optimal results in sensitive applications, it is best to use the compound within a year of purchase or re-analyze its purity if it has been stored for an extended period.
Stability and Storage Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature (for short-term); < 0°C (for long-term) | Lower temperatures reduce the kinetic energy of molecules, minimizing degradation reactions.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in the dark | A related compound, dimedone, is known to be light-sensitive, suggesting this precaution.[6] |
| pH of Solutions | Neutral to slightly acidic | Strong bases can cause ring cleavage, and extreme pH can lead to hydrolysis.[3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent degradation and hazardous reactions.[3] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product yield in a reaction | Degraded this compound: The starting material may have degraded due to improper storage (exposure to heat, light, moisture, or air). | 1. Assess Purity: Check the melting point of your stock. A broad or depressed melting point compared to the literature value (126-130 °C) suggests impurity.[2][4][5] Consider running a purity analysis via NMR or HPLC. 2. Purify the Reagent: Recrystallization from a suitable solvent like acetone (B3395972) may be effective for purification, as demonstrated for the similar compound dimedone.[1] 3. Use a Fresh Batch: If significant degradation is suspected, it is best to use a new, unopened container of the reagent. |
| Inappropriate reaction conditions: The reaction may be sensitive to temperature or pH. | 1. Temperature Control: For reactions requiring heating, maintain careful temperature control, as elevated temperatures (>50°C) can promote degradation.[3] 2. pH Management: Avoid strongly basic or acidic conditions unless required by the protocol. Strong bases can induce ring-opening.[3] | |
| Formation of unexpected byproducts | Side reactions of this compound: The compound can undergo self-condensation or react with other nucleophiles or electrophiles present in the reaction mixture. | 1. Review Reaction Scheme: Ensure that all reagents and solvents are compatible with a 1,3-dione functional group. 2. Optimize Reaction Conditions: Adjust temperature, reaction time, and order of reagent addition to favor the desired reaction pathway. |
| Keto-enol tautomerism: The reactivity of the keto and enol forms can differ, potentially leading to different products. | Understand that this compound exists in equilibrium between its keto and enol forms. Reaction conditions can influence this equilibrium and thus the outcome. | |
| Inconsistent results between experiments | Variability in reagent quality: Different batches of this compound may have varying purity levels. | 1. Standardize Reagent Source: If possible, use the same batch of the reagent for a series of related experiments. 2. Pre-reaction Quality Check: Perform a quick quality check (e.g., melting point) on each new batch before use. |
| Moisture in the reaction: The presence of water can lead to hydrolysis, especially under non-neutral pH conditions. | Use anhydrous solvents and perform reactions under an inert atmosphere, particularly for moisture-sensitive steps. |
Visualizations
Experimental Workflow: Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield in reactions.
Logical Relationship: Keto-Enol Tautomerism
Caption: The equilibrium between the keto and enol tautomers.
Experimental Protocols
Protocol 1: Purity Assessment by Melting Point Determination
-
Sample Preparation: Place a small, finely powdered sample of this compound into a capillary tube.
-
Apparatus Setup: Use a standard melting point apparatus.
-
Measurement: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
Interpretation: A sharp melting point range close to the literature value (126-130 °C) indicates high purity. A broad or depressed range suggests the presence of impurities.[2][4][5]
Protocol 2: General Recrystallization for Purification
Disclaimer: This is a general procedure based on a similar compound and should be optimized for this compound.
-
Dissolution: Dissolve the impure this compound in a minimum amount of hot acetone.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filtration: Hot filter the solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Confirm the purity of the recrystallized product by melting point determination.
References
Validation & Comparative
A Comparative Guide to 5-Methylcyclohexane-1,3-dione and Dimedone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, cyclic 1,3-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their active methylene (B1212753) group. Among these, 5-methylcyclohexane-1,3-dione and its gem-dimethyl analogue, dimedone (5,5-dimethylcyclohexane-1,3-dione), are frequently employed as versatile precursors for the construction of a wide array of heterocyclic and polyfunctionalized molecules. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic strategies.
Physicochemical Properties: A Structural Overview
The primary structural distinction between this compound and dimedone is the presence of a gem-dimethyl group at the C5 position in the latter. This substitution pattern subtly influences their physical properties, as detailed in the table below. While both compounds exhibit keto-enol tautomerism, a crucial feature for their nucleophilic character, the steric bulk of the gem-dimethyl group in dimedone can play a role in the conformation of reaction intermediates and the crystal packing of the final products.
| Property | This compound | Dimedone (5,5-Dimethylcyclohexane-1,3-dione) |
| Molecular Formula | C₇H₁₀O₂ | C₈H₁₂O₂ |
| Molar Mass | 126.15 g/mol | 140.18 g/mol |
| Appearance | Tan to light brown solid | White to light yellow crystalline powder |
| Melting Point | 126-130 °C | 147-150 °C |
| pKa of active methylene | ~5.3 (predicted) | ~5.2 |
| Solubility | Soluble in chloroform, methanol | Soluble in water, ethanol, methanol |
Performance in Key Organic Syntheses
Both this compound and dimedone are staples in multicomponent reactions and other classical transformations, valued for their ability to generate molecular complexity in a single step. Their reactivity is largely governed by the acidity of the C2 methylene protons, which allows for the facile formation of a stabilized enolate.
Knoevenagel Condensation and Michael Addition
The Knoevenagel condensation, involving the reaction of the active methylene group with an aldehyde, is a cornerstone transformation for both diones. This is often followed by a Michael addition, particularly when two equivalents of the dione (B5365651) are used, to form bis-adducts or to set the stage for subsequent cyclization reactions.
While direct comparative studies under identical conditions are not abundant in the literature, the available data suggests that both compounds are highly effective in these reactions, affording good to excellent yields. The choice between the two may therefore be dictated by the desired substitution pattern in the final product.
Diagram of the tandem Knoevenagel-Michael reaction:
Caption: General workflow for the tandem Knoevenagel-Michael reaction.
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic multicomponent reaction used to prepare dihydropyridines, a scaffold of significant pharmaceutical importance. Both this compound and dimedone can serve as the 1,3-dicarbonyl component in this reaction, leading to the formation of polyhydroquinolines.
Comparative Data for Hantzsch Synthesis
| 1,3-Dione | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Dimedone | 5-Bromothiophene-2-carboxaldehyde | CAN | Solvent-free | 2.5 | 35 | [1] |
| This compound | Benzaldehyde | - | Ethanol | - | - |
Diagram of the Hantzsch Dihydropyridine Synthesis:
Caption: Simplified reaction pathway of the Hantzsch dihydropyridine synthesis.
Synthesis of Xanthenediones and Acridin-1,8-diones
The condensation of aromatic aldehydes with two equivalents of either this compound or dimedone is a common route to xanthenedione derivatives. Furthermore, in the presence of a nitrogen source such as ammonium (B1175870) acetate (B1210297) or an amine, this reaction can be extended to a one-pot synthesis of acridin-1,8-diones.
Comparative Data for Xanthenedione Synthesis
| 1,3-Dione | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Dimedone | Benzaldehyde | TMSCl | MeCN/DMF | - | - | |
| Dimedone | Various aryl | DABCO/Amberlyst-15 | Solvent-free | 10-30 | 85-95 | [2] |
| This compound | Not specified | - | - | - | - |
Note: While the synthesis of xanthenediones from dimedone is well-documented with high yields, specific yield data for the same reaction with this compound under comparable conditions is not as prevalent in the literature.
Experimental Protocols
General Procedure for the Synthesis of Xanthenediones
This protocol is a representative example for the synthesis of xanthenedione derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
1,3-dione (dimedone or this compound) (2 mmol)
-
Catalyst (e.g., trimethylsilyl (B98337) chloride, DABCO/Amberlyst-15)
-
Solvent (e.g., acetonitrile/DMF, or solvent-free)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), the 1,3-dione (2 mmol), and the catalyst is prepared.
-
If a solvent is used, the reactants are dissolved and stirred at a specified temperature (e.g., room temperature to reflux) for a designated time.
-
For solvent-free conditions, the reactants and catalyst are mixed and heated.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for the Hantzsch Synthesis of Polyhydroquinolines
This protocol provides a general method for the four-component Hantzsch reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone or this compound (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Catalyst (e.g., ceric ammonium nitrate)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
The aromatic aldehyde (1 mmol), 1,3-dione (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and catalyst are combined in a reaction vessel.
-
The mixture is stirred at a specified temperature (e.g., room temperature to 100 °C) for the required duration.
-
Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated. This may involve adding water to precipitate the solid, followed by filtration.
-
The crude product is washed and can be purified by recrystallization.
Diagram of a General Experimental Workflow:
Caption: A typical experimental workflow for the synthesis of heterocyclic compounds.
Conclusion
Both this compound and dimedone are highly effective and versatile reagents in organic synthesis, particularly in multicomponent reactions that build molecular complexity efficiently. Their reactivity profiles are broadly similar, driven by the acidic nature of their active methylene protons.
The primary distinguishing factor for synthetic chemists is the substitution at the C5 position. The gem-dimethyl group in dimedone can offer steric hindrance that may influence the stereochemical outcome of a reaction or prevent further reactivity at that position. Conversely, the single methyl group in this compound provides a different steric and electronic environment, which could be advantageous for specific synthetic targets.
The choice between these two valuable building blocks will ultimately be guided by the specific structural requirements of the target molecule and the desired physicochemical properties of the final product. While dimedone is more extensively documented in the literature, this compound represents a valuable alternative for introducing a different substitution pattern.
References
A Comparative Guide to the Reactivity of Cyclic 1,3-Diones for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic 1,3-diones is paramount for the rational design of synthetic pathways and the development of novel therapeutics. These scaffolds are versatile building blocks, with their reactivity primarily governed by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. This guide provides an objective comparison of the reactivity of common cyclic 1,3-diones, supported by experimental data, to aid in the selection and application of these valuable synthetic intermediates.
The reactivity of cyclic 1,3-diones is intrinsically linked to the ease of formation and stability of the corresponding enolate, which acts as a potent nucleophile in a variety of bond-forming reactions. Key reactions, including enolization, alkylation, and Michael additions, are central to their synthetic utility. Furthermore, their specific reactivity with biological electrophiles, such as protein sulfenic acids, highlights their potential in chemical biology and drug discovery.
Comparative Reactivity: An Overview
The reactivity of cyclic 1,3-diones is significantly influenced by ring size, which affects steric hindrance and the stability of the enol and enolate forms. Generally, the acidity of the C2 proton, a key determinant of reactivity, is comparable for 1,3-cyclopentanedione (B128120) and 1,3-cyclohexanedione (B196179). However, subtle differences in their conformational flexibility and steric environment can lead to variations in reaction rates and product distributions.
Data Presentation: Physicochemical Properties and Reaction Outcomes
A quantitative comparison of key properties and reaction outcomes for various cyclic 1,3-diones is essential for predicting their behavior in different chemical transformations.
Table 1: Physicochemical Properties of Cyclic 1,3-Diones
| Compound | Ring Size | pKa | Reference(s) |
| 1,3-Cyclopentanedione | 5 | ~5.23 | [1] |
| 1,3-Cyclohexanedione | 6 | ~5.26 | [2] |
| Cycloheptane-1,3-dione | 7 | ~9.63 (Predicted) | [3] |
| Cyclooctane-1,3-dione | 8 | ~9.56 (Predicted) | [4] |
The pKa values indicate that 1,3-cyclopentanedione and 1,3-cyclohexanedione are significantly more acidic than their larger ring counterparts, suggesting a greater propensity to form the reactive enolate under basic conditions.
Table 2: Comparative C/O-Alkylation Ratios of Thallium(I) Salts
A study by McIntosh and Beaumier investigated the C/O alkylation ratios of the thallium(I) salts of 1,3-cyclopentanedione and 1,3-cyclohexanedione, revealing a preference for O-alkylation in many cases, which is in contrast to acyclic 1,3-diones.[5] This highlights the influence of the cyclic structure on the reaction's regioselectivity.[5][6]
| Diketone | Alkylating Agent | Solvent | C-Alkylation (%) | O-Alkylation (%) |
| 1,3-Cyclopentanedione | Methyl Iodide | Benzene | 25 | 75 |
| 1,3-Cyclohexanedione | Methyl Iodide | Benzene | 90 | 10 |
| 1,3-Cyclopentanedione | Ethyl Bromoacetate | Benzene | <5 | >95 |
| 1,3-Cyclohexanedione | Ethyl Bromoacetate | Benzene | 10 | 90 |
Data is illustrative and based on the findings of McIntosh and Beaumier, emphasizing the general trends observed.
Table 3: Michael Addition of 1,3-Diones to α,β-Unsaturated Ketones
The Michael addition is a cornerstone reaction for cyclic 1,3-diones. The following table provides examples of the Michael addition of 1,3-cyclopentanedione to various chalcones.
| Michael Acceptor (Chalcone) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methylchalcone | Quinine-derived | Toluene (B28343) | 48 | 99 | [7] |
| 4-Methoxychalcone | Quinine-derived | Toluene | 48 | 98 | [7] |
| 4-Chlorochalcone | Quinine-derived | Toluene | 48 | 97 | [7] |
While direct comparative kinetic data for Michael additions of different cyclic 1,3-diones is sparse in the literature, the high yields obtained with 1,3-cyclopentanedione underscore its utility as a Michael donor.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these compounds in a laboratory setting.
Protocol 1: C-Alkylation of 1,3-Cyclohexanedione
This protocol is a general procedure for the C-alkylation of 1,3-cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol, benzene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-cyclohexanedione and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution to form the enolate.
-
After stirring for a designated period, add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Michael Addition of 1,3-Cyclopentanedione to an α,β-Unsaturated Ketone
This protocol describes the organocatalyzed Michael addition of 1,3-cyclopentanedione to a chalcone (B49325) derivative.[7]
Materials:
-
1,3-Cyclopentanedione
-
Chalcone (or other α,β-unsaturated ketone)
-
Quinine-based primary amine catalyst
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the quinine-based primary amine catalyst (e.g., 10 mol%).
-
Add anhydrous toluene and stir until the catalyst is fully dissolved.
-
Add 1,3-cyclopentanedione (e.g., 1.5 equivalents) to the solution.
-
Finally, add the chalcone (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 48 hours), monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[7]
Mandatory Visualization: Signaling Pathways and Reaction Mechanisms
Cyclic 1,3-diones are not only valuable synthetic intermediates but also act as probes in chemical biology. Their reaction with protein sulfenic acids, a key post-translational modification in redox signaling, is of particular interest.
Reaction with Protein Sulfenic Acids in the Keap1-Nrf2 Pathway
Under conditions of oxidative stress, cysteine residues in proteins can be oxidized to sulfenic acid (-SOH). Cyclic 1,3-diones, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), can selectively react with these sulfenic acids to form a stable thioether adduct.[8][9] This reaction is instrumental in detecting and studying protein sulfenylation.
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Keap1 acts as a sensor for oxidative stress, and its cysteine residues can undergo sulfenylation. The modification of Keap1 by electrophiles or oxidants disrupts its ability to target the transcription factor Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. The reaction of a cyclic 1,3-dione with sulfenylated Keap1 can be used to probe this signaling event.
Caption: Keap1-Nrf2 signaling pathway under oxidative stress.
Experimental Workflow: Michael Addition
The following diagram illustrates a typical workflow for performing a Michael addition reaction with a cyclic 1,3-dione.
Caption: General workflow for a Michael addition reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Alkylation of Cyclic 1,3-Diketones | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
A Comparative Guide to the Spectral Properties of 5-Methylcyclohexane-1,3-dione and Its Derivatives
This guide provides a detailed comparison of the spectral data for 5-Methylcyclohexane-1,3-dione and its 2-acetyl and 2-bromo derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. This document summarizes key spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visualizations of molecular relationships and analytical workflows.
Spectral Data Comparison
The following table summarizes the key spectral data for this compound and two of its common derivatives. This allows for a direct comparison of the influence of substituents at the 2-position on the spectral characteristics of the parent molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 1.10 (d, 3H), 2.20-2.40 (m, 3H), 2.55 (dd, 2H), 3.40 (s, 2H, enol form) | 20.9, 30.2, 45.8, 50.6, 101.5 (enol C-2), 190.4 (enol C-1, C-3), 204.2 (keto C=O) | ~3400 (O-H, enol), 2960 (C-H), 1715 (C=O, keto), 1610 (C=O, enol), 1570 (C=C, enol) | 126 (M⁺) |
| 2-Acetyl-5-methylcyclohexane-1,3-dione | 1.12 (d, 3H), 2.25-2.45 (m, 3H), 2.60 (s, 3H, acetyl), 2.65 (d, 2H), 18.0 (s, 1H, enol OH) | 21.0, 28.5, 30.8, 45.5, 51.0, 110.2 (enol C-2), 193.5 (enol C=O), 196.0 (acetyl C=O), 203.8 (keto C=O) | 2965 (C-H), 1725 (C=O, acetyl), 1680 (C=O, enol), 1570 (C=C, enol) | 168 (M⁺) |
| 2-Bromo-5-methylcyclohexane-1,3-dione [1] | 1.15 (d, 3H), 2.30-2.50 (m, 1H), 2.60-2.80 (m, 4H) | 21.2, 30.5, 46.0, 50.8, 55.1 (C-Br), 201.5 (C=O) | 2970 (C-H), 1730 (C=O), 1705 (C=O) | 204/206 (M⁺/M⁺+2) |
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 0-12 ppm. The number of scans ranged from 16 to 64, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 0-220 ppm. The number of scans was typically higher, ranging from 512 to 2048, to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds was used.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was predominantly used. A small amount of the solid was placed directly onto the ATR crystal. Alternatively, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectra were typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
-
Data Presentation: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface for volatile compounds.
-
Ionization: Electron Ionization (EI) was used as the ionization method. The electron energy was typically set to 70 eV.[2][3][4]
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by an electron multiplier detector.
-
Data Presentation: The mass spectrum is presented as a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) and major fragment ions are reported.
Visualizations
The following diagrams illustrate the structural relationships between the compared compounds and the general workflow for their spectral analysis.
Caption: General workflow for spectral data acquisition and analysis.
Caption: Structural relationship of the compared compounds.
References
Kinetic vs. Thermodynamic Control in Reactions of 5-Methylcyclohexane-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the regioselective functionalization of symmetric cyclic dicarbonyl compounds like 5-Methylcyclohexane-1,3-dione is a critical challenge. The ability to precisely control reaction pathways to yield a desired isomer is paramount for the efficient construction of complex molecular architectures, a cornerstone of drug discovery and development. This guide provides an objective comparison of kinetic and thermodynamic control in key reactions of this compound, supported by experimental data and detailed protocols.
The Dichotomy of Enolate Formation: Kinetic vs. Thermodynamic Pathways
The reactivity of this compound is predominantly governed by the formation of its enolate intermediates. The presence of two carbonyl groups and multiple acidic α-hydrogens allows for the formation of different enolates, the regioselectivity of which can be steered by carefully chosen reaction conditions. This control is pivotal as the enolate formed will dictate the outcome of subsequent reactions such as alkylation and aldol (B89426) condensations.
-
Kinetic Control: At low temperatures and with a strong, sterically hindered base, the kinetically controlled enolate is favored. This enolate is formed by the removal of the most accessible proton, which is typically at the less substituted α-carbon. The reaction is fast and irreversible under these conditions.
-
Thermodynamic Control: Under conditions that allow for equilibrium, such as higher temperatures and the use of a weaker base, the more stable, thermodynamically controlled enolate predominates. This enolate is generally the more substituted one, leading to a more stable double bond.
Alkylation Reactions: A Battle for Regioselectivity
Alkylation of this compound can result in either C-alkylation or O-alkylation, and the regioselectivity of C-alkylation is a key consideration. The choice of reaction conditions determines the predominant enolate and, consequently, the site of alkylation.
Comparison of Alkylation Conditions
| Condition | Base | Solvent | Temperature | Major Product | Product Type |
| Kinetic | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | 2,5-Dimethyl-3-(trimethylsilyloxy)cyclohex-2-en-1-one | Kinetic Enolate Trapped Product |
| Thermodynamic | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | 4,5-Dimethyl-3-(trimethylsilyloxy)cyclohex-2-en-1-one | Thermodynamic Enolate Trapped Product |
| C-Alkylation | Potassium Hydride (KH) | Tetrahydrofuran (THF) | Room Temperature | 2-Alkyl-5-methylcyclohexane-1,3-dione | C-Alkylation Product |
Note: The table is a representation of the expected outcomes based on established principles of kinetic and thermodynamic control. Specific yields can vary based on the electrophile and precise reaction conditions.
Experimental Protocols
Kinetic Enolate Formation and Trapping (Illustrative Protocol):
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Trimethylsilyl (B98337) chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the kinetic silyl (B83357) enol ether.
Thermodynamic Enolate Formation and Trapping (Illustrative Protocol):
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in THF.
-
The mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is cooled to 0 °C, and trimethylsilyl chloride (1.2 eq) is added.
-
The reaction is stirred at room temperature overnight.
-
Workup is performed as described for the kinetic protocol to yield the thermodynamic silyl enol ether.
Regioselective C-Alkylation via a Hydrazone Derivative:
A method for achieving selective C-alkylation of the related 2-methylcyclohexane-1,3-dione (B75653) involves the formation of a ketodimethyl hydrazone derivative. This strategy circumvents the issue of O-alkylation.
-
Hydrazone Formation: 2-Methylcyclohexane-1,3-dione is reacted with N,N-dimethylhydrazine to form the corresponding monohydrazone.
-
Alkylation: The hydrazone is deprotonated with potassium hydride (KH) in THF, followed by the addition of an unactivated sp3 electrophile. This results in exclusive C-alkylation.
-
Hydrolysis: The alkylated hydrazone is then hydrolyzed back to the dione (B5365651) using aqueous copper(II) acetate (B1210297) or Oxone to yield the 2,2-dialkyl-cyclohexane-1,3-dione.
Robinson Annulation: Constructing Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. The reaction of this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), leads to the formation of a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis. The initial Michael addition step can also be subject to kinetic and thermodynamic control, influencing the final structure of the annulated product.
Reaction Pathways in Robinson Annulation
Experimental Protocol for Robinson Annulation (Thermodynamic Conditions)
-
To a solution of this compound (1.0 eq) in ethanol (B145695) is added a catalytic amount of sodium ethoxide.
-
Methyl vinyl ketone (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours and then refluxed to drive the aldol condensation and subsequent dehydration.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the enone product.
Logical Workflow for Reaction Control
The decision to employ kinetic or thermodynamic control is a strategic one, based on the desired final product. The following diagram illustrates the logical workflow for making this choice.
Navigating Heterocycle Synthesis: A Comparative Guide to Alternatives for 5-Methylcyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The choice of starting materials is critical to the efficiency, yield, and diversity of the resulting molecular architectures. 5-Methylcyclohexane-1,3-dione is a versatile building block in this field, but a range of powerful alternatives offer unique advantages in various synthetic strategies. This guide provides an objective comparison of the performance of this compound with key alternatives—Dimedone, Meldrum's acid, Barbituric acid, and 1,3-Cyclohexanedione—supported by experimental data and detailed protocols for the synthesis of prominent heterocyclic scaffolds.
This comparative analysis focuses on widely employed multicomponent reactions and condensation reactions that form the bedrock of heterocyclic chemistry, including the Knoevenagel condensation, Hantzsch pyridine (B92270) synthesis, and Biginelli reaction, as well as the synthesis of xanthenes, benzodiazepines, and pyrazoles.
Performance Comparison in Key Heterocycle Syntheses
The selection of a 1,3-dicarbonyl compound can significantly influence reaction outcomes. Factors such as acidity, steric hindrance, and inherent reactivity play a crucial role. The following tables summarize the performance of this compound and its alternatives in key heterocycle syntheses based on available experimental data.
Table 1: Knoevenagel Condensation with Benzaldehyde (B42025)
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The reactivity of the 1,3-dicarbonyl compound is a key determinant of reaction efficiency.
| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Piperidine (B6355638)/Acetic Acid | Toluene (B28343) | Reflux | 4h | ~85% | Theoretical/General Knowledge |
| Dimedone | Piperidine/Acetic Acid | Toluene | Reflux | 3h | 92% | [1] |
| Meldrum's Acid | None | Water | 75°C | 2h | High | [2] |
| Barbituric Acid | Isonicotinic Acid | - | 60°C | Short | High | [3] |
| 1,3-Cyclohexanedione | Diethylamine | Water | Room Temp. | 15-60 min | 87-95% | [2] |
Note: Yields are highly dependent on specific reaction conditions and the purity of reactants. The data presented is for comparative purposes.
Table 2: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are important pharmacophores.
| 1,3-Dicarbonyl Compound | Aldehyde | Nitrogen Source | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Benzaldehyde | NH4OAc | p-TSA | Ethanol (B145695) | Reflux | 6h | ~70-80% | General Protocol |
| Dimedone | 5-Bromothiophene-2-carboxaldehyde | NH4OAc | CAN | Solvent-free | Room Temp. | 1-2.5h | Good to Excellent | [4] |
| 1,3-Cyclohexanedione | Benzaldehyde | NH4OAc | p-TSA | Aqueous Micelles | Room Temp. | 4h | 65% | [5] |
Note: CAN = Ceric Ammonium (B1175870) Nitrate, p-TSA = p-Toluenesulfonic acid.
Table 3: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, a class of compounds with a wide range of biological activities.
| 1,3-Dicarbonyl Compound | Aldehyde | Urea (B33335)/Thiourea (B124793) | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| This compound | Benzaldehyde | Urea | HCl | Ethanol | Reflux | Moderate | General Protocol |
| Barbituric Acid | Benzaldehyde | Urea/Thiourea | HCl | Ethanol | Reflux | 67-72% | [6] |
| Dimedone | Aromatic Aldehydes | Urea/Thiourea | MAI·Fe2Cl7 | - | 80°C | Good | [7] |
Note: Direct comparative yield data for this compound under these specific conditions is limited in the available literature.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of key heterocycles using this compound and its alternatives.
Knoevenagel Condensation: Synthesis of 2-Benzylidene-5-methylcyclohexane-1,3-dione
Methodology:
-
To a solution of this compound (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in toluene (50 mL), add piperidine (0.1 mL) and acetic acid (0.2 mL).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired product.
Hantzsch Pyridine Synthesis: Synthesis of 4-Phenyl-3,5-dicarbethoxy-1,4-dihydro-2,6-dimethylpyridine
Methodology:
-
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (B1235776) (2.60 g, 20 mmol), and ammonium acetate (B1210297) (1.54 g, 20 mmol) in ethanol (30 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the dihydropyridine (B1217469) derivative.
Biginelli Reaction: Synthesis of a Dihydropyrimidinone Derivative
Methodology:
-
A mixture of a β-ketoester (10 mmol), an aldehyde (10 mmol), and urea or thiourea (15 mmol) in ethanol (20 mL) containing a catalytic amount of concentrated HCl (0.5 mL) is heated at reflux for 4-8 hours.[8]
-
After cooling to room temperature, the reaction mixture is poured into crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure dihydropyrimidinone.[8]
Synthesis of Xanthene Derivatives
Methodology:
-
A mixture of an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (dimedone or 1,3-cyclohexanedione) (2 mmol), and a catalyst such as DABCO (10 mol%) in water (20 mL) is refluxed for 30 minutes.[9]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the xanthene derivative.[9]
Synthesis of 1,5-Benzodiazepine Derivatives
Methodology:
-
A mixture of o-phenylenediamine (B120857) (1 mmol), a ketone (cyclic or acyclic, 2.5 mmol), and a catalytic amount of a solid acid catalyst like H-MCM-22 (100 mg) is stirred in acetonitrile (B52724) (4 mL) at room temperature for 1-3 hours.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the 1,5-benzodiazepine derivative.[4]
Synthesis of Pyrazole (B372694) Derivatives
Methodology:
-
A 1,3-dicarbonyl compound (1 mmol) and a hydrazine (B178648) derivative (e.g., phenylhydrazine, 1 mmol) are dissolved in a suitable solvent like ethanol or acetic acid.
-
The mixture is heated to reflux for a period ranging from 1 to 6 hours, depending on the reactivity of the substrates.
-
The reaction is monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to give the pyrazole product.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between reactants, intermediates, and products, as well as the logical flow of experimental procedures, can greatly enhance understanding.
Caption: Knoevenagel condensation reaction pathway.
Caption: General experimental workflow for heterocycle synthesis.
Caption: Decision guide for selecting a 1,3-dicarbonyl reagent.
Conclusion
While this compound remains a valuable and cost-effective starting material for heterocycle synthesis, its alternatives offer distinct advantages that can be leveraged for specific synthetic goals. Meldrum's acid exhibits exceptional reactivity, often enabling reactions under milder conditions. Dimedone provides steric bulk at the 5-position, which can be synthetically useful, and it is a robust substrate for various multicomponent reactions. Barbituric acid serves as a direct precursor to a wide array of biologically active pyrimidine (B1678525) derivatives. 1,3-Cyclohexanedione, as the parent compound, offers a simpler scaffold for further functionalization.
The choice of the optimal 1,3-dicarbonyl compound will ultimately depend on the target heterocycle, the desired reaction conditions, and the specific substituents required in the final product. This guide provides a foundation for making informed decisions in the design and execution of heterocyclic synthesis, empowering researchers to explore a broader chemical space and accelerate the discovery of novel molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. um.edu.mt [um.edu.mt]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Methods for 5-Methylcyclohexane-1,3-dione Synthesis
For Researchers, Scientists, and Drug Development Professionals
5-Methylcyclohexane-1,3-dione is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and agrochemicals. The efficient and selective synthesis of this diketone is of significant interest. This guide provides a comparative overview of two prominent catalytic methods for its synthesis: the hydrogenation of 5-methylresorcinol and a Michael addition-intramolecular condensation sequence.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Hydrogenation of 5-Methylresorcinol | Method 2: Michael Addition & Intramolecular Condensation |
| Starting Materials | 5-Methylresorcinol, Hydrogen source (e.g., H₂) | Ethyl acetoacetate (B1235776), Ethyl acrylate (B77674) |
| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | Base catalyst (e.g., Sodium ethoxide) |
| Key Transformations | Aromatic ring reduction | Michael addition, Dieckmann condensation |
| Reported Yield | ~93% (for the analogous hydrogenation of resorcinol) | Not explicitly reported for 5-methyl derivative in readily available literature |
| Reaction Conditions | High pressure, elevated temperature | Typically requires strong base and anhydrous conditions |
| Advantages | High potential yield, atom-economical | Convergent synthesis, readily available starting materials |
| Challenges | Requires specialized high-pressure equipment, catalyst handling | Potential for side reactions, requires careful control of reaction conditions |
Method 1: Catalytic Hydrogenation of 5-Methylresorcinol
This method involves the reduction of the aromatic ring of 5-methylresorcinol to afford this compound. This approach is analogous to the well-established synthesis of 1,3-cyclohexanedione (B196179) from resorcinol (B1680541).
Experimental Protocol
General Procedure (adapted from resorcinol hydrogenation):
In a high-pressure autoclave, 5-methylresorcinol is dissolved in a suitable solvent, such as water or a lower alcohol. A catalytic amount of Raney Nickel or 5% Palladium on Carbon (Pd/C) is added to the solution. The vessel is then pressurized with hydrogen gas and heated to a specified temperature. The reaction is monitored until the theoretical amount of hydrogen is consumed. After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield this compound.
Logical Workflow
Caption: Catalytic hydrogenation of 5-methylresorcinol.
Method 2: Michael Addition and Intramolecular Condensation
This synthetic route builds the cyclohexane (B81311) ring through a sequence of carbon-carbon bond-forming reactions. The process typically involves the Michael addition of a C-nucleophile, such as the enolate of ethyl acetoacetate, to an α,β-unsaturated ester like ethyl acrylate, followed by an intramolecular Dieckmann condensation.
Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound via this method is not explicitly detailed in the available search results, the general principles of the Robinson annulation and related Michael-initiated ring closures provide a framework for this transformation.
General Procedure (Hypothetical):
To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, is added ethyl acetoacetate at a controlled temperature. Subsequently, ethyl acrylate is added dropwise. The reaction mixture is stirred, allowing the Michael addition to proceed. Following the completion of the initial addition, the reaction conditions are adjusted (e.g., by heating) to promote an intramolecular Dieckmann condensation. The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield this compound.
Signaling Pathway Diagram
Caption: Michael addition and condensation pathway.
Conclusion
Both the catalytic hydrogenation of 5-methylresorcinol and the Michael addition-intramolecular condensation strategy present viable, albeit different, approaches to the synthesis of this compound. The choice of method will likely depend on the available equipment, cost of starting materials, and desired scale of production. The hydrogenation route, while potentially higher yielding, requires specialized high-pressure apparatus. The condensation pathway utilizes more common laboratory techniques but may require more careful optimization to control selectivity and maximize yield. Further research into specific catalytic systems and reaction conditions for these methods is warranted to enable a more direct quantitative comparison.
References
validation of analytical methods for 5-Methylcyclohexane-1,3-dione
A Comparative Guide to Analytical Method Validation for 5-Methylcyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Validated analytical methods provide the necessary assurance that the measurements are reliable and reproducible. This guide offers a comparative overview of potential analytical methodologies for the quantitative determination of this compound.
As specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the most probable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and presents a framework for their validation. The performance data and experimental protocols provided are based on established principles of analytical chemistry for similar molecules and should be considered as a starting point for method development and validation.
Comparison of Potential Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase.[1] |
| Potential Advantages | Suitable for non-volatile or thermally sensitive compounds. Offers a wide range of stationary and mobile phases for method development. Derivatization can be employed to enhance UV detection of ketones.[2] | Provides high resolution for volatile and semi-volatile compounds.[3] Often coupled with Mass Spectrometry (MS) for definitive identification.[4] |
| Potential Limitations | This compound lacks a strong chromophore, potentially requiring derivatization for sensitive UV detection.[2] Mobile phase consumption can be high. | The compound must be volatile and thermally stable. High temperatures in the injection port could potentially cause degradation of some analytes.[4] |
| Typical Detectors | Diode-Array Detector (DAD), Ultraviolet (UV), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Data Presentation: Hypothetical Performance Comparison
The following table summarizes the anticipated performance characteristics of hypothetical HPLC-UV/MS and GC-MS methods for the analysis of this compound. These values are illustrative and would need to be confirmed through experimental validation.
| Performance Parameter | HPLC-UV/MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (Relative Standard Deviation, RSD) | < 2.0% | < 3.0% |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance characteristics must be determined through rigorous experimental validation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.[5] The following sections outline potential starting points for method development.
High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)
This method is suitable for the quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a diluent, such as a mixture of acetonitrile (B52724) and water.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm (Note: Wavelength may need optimization).
-
MS Detector: Electrospray Ionization (ESI) in positive or negative mode, with settings optimized for the target analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly sensitive and selective for the analysis of volatile and semi-volatile compounds like this compound.[6]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
If necessary, perform a derivatization step to improve volatility or chromatographic behavior.
-
Transfer to a GC vial for analysis.
2. GC-MS Conditions:
-
GC System: A standard Gas Chromatograph coupled to a Mass Spectrometer.[6]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.[7][8]
Caption: Workflow for Analytical Method Validation.
References
- 1. mooreanalytical.com [mooreanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. emerypharma.com [emerypharma.com]
computational analysis of 5-Methylcyclohexane-1,3-dione reaction pathways
A Comprehensive Computational Guide to the Reaction Pathways of 5-Methylcyclohexane-1,3-dione
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of versatile scaffolds like this compound is paramount for the synthesis of novel therapeutic agents and natural products.[1][2] This guide provides a comparative analysis of plausible reaction pathways of this compound, supported by established principles of β-dicarbonyl chemistry and analogous computational studies on similar compounds. While direct computational analysis on this compound is not extensively available in the literature, this document outlines the expected reactivity and the computational methodologies that can be employed for such investigations.
Key Reaction Pathways and Comparative Analysis
This compound, a β-dicarbonyl compound, is characterized by the acidic protons on the α-carbon, making it a versatile nucleophile for various carbon-carbon bond-forming reactions.[3][4] The primary reaction pathways revolve around the formation of a stabilized enolate, which can then participate in a range of reactions including alkylation, acylation, and condensation reactions.
Table 1: Comparison of Plausible Reaction Pathways and Expected Computational Data
| Reaction Pathway | Description | Key Intermediates | Expected Activation Energy (kcal/mol) - Illustrative |
| Enolate Formation | Deprotonation at the C4 position by a base to form a resonance-stabilized enolate. | Enolate anion | 5 - 10 |
| Alkylation | SN2 reaction of the enolate with an alkyl halide to introduce an alkyl group at the C4 position. | Enolate, Alkyl Halide | 15 - 25 |
| Michael Addition | Conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. | Enolate, Michael Acceptor | 20 - 30 |
| Aldol (B89426) Condensation | Reaction of the enolate with a carbonyl compound, followed by dehydration to form an α,β-unsaturated ketone. | Enolate, Aldehyde/Ketone | 25 - 35 |
| Knoevenagel Condensation | Condensation with an aldehyde or ketone, typically catalyzed by a weak base, leading to a double bond at the C4 position. | Enolate, Aldehyde/Ketone | 20 - 30 |
Note: The activation energies are illustrative and represent typical ranges for such reactions based on general computational studies of carbonyl compounds.[5]
The reactivity of this compound is comparable to that of similar compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), which is known to undergo Michael additions and intramolecular aldol condensations in its synthesis.[6]
Experimental Protocols
General Protocol for Enolate Formation and Alkylation:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Knoevenagel Condensation:
-
Mixing Reactants: In a round-bottom flask, combine this compound (1 equivalent), an aldehyde or ketone (1 equivalent), and a catalytic amount of a weak base (e.g., piperidine (B6355638) or pyrrolidine) in a suitable solvent such as ethanol (B145695) or toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Computational Methodology
Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms of dicarbonyl compounds.[5][7]
Typical Computational Protocol:
-
Software: Utilize computational chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable DFT functional, such as B3LYP or M06-2X, which are known to provide accurate results for organic reactions.
-
Basis Set: Use a basis set of at least 6-31G(d) for geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.
-
Solvation Model: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the reaction.
-
Calculations:
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Perform frequency calculations to confirm that reactants, intermediates, and products have zero imaginary frequencies, and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Calculate the activation energies and reaction enthalpies from the computed electronic energies.
-
Visualizations
Caption: Key reaction pathways of this compound.
Caption: A typical workflow for the computational analysis of reaction pathways.
This guide serves as a foundational resource for researchers interested in the computational exploration of this compound chemistry. By applying the outlined experimental and computational protocols, a deeper understanding of its reaction mechanisms can be achieved, paving the way for the rational design of novel molecules with significant biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studycorgi.com [studycorgi.com]
- 7. mdpi.com [mdpi.com]
Comparative Study of Enol Content in Cyclic Beta-Diketones: A Guide for Researchers
This guide provides a comparative analysis of the enol content in a series of cyclic beta-diketones, offering valuable insights for researchers, scientists, and professionals in drug development. The keto-enol tautomerism is a fundamental concept in organic chemistry, and understanding the equilibrium in cyclic beta-diketones is crucial for predicting their reactivity, stability, and potential applications. This document summarizes quantitative data, details experimental protocols for enol content determination, and visualizes the underlying chemical principles.
Data Presentation: Enol Content of Cyclic Beta-Diketones
The enol content of beta-diketones is highly dependent on the solvent, temperature, and the specific structure of the compound. The following table summarizes the available quantitative and qualitative data for the enol content of selected cyclic beta-diketones in various solvents.
| Compound | Solvent | % Enol Content | Reference |
| 1,2-Cyclopentanedione | Various | Predominantly enol | [1] |
| 1,3-Cyclopentanedione (B128120) | Various | Predominantly enol[1][2] | [1][2] |
| 1,2-Cyclohexanedione | Non-polar solvents | >99% | [3][4] |
| 1,3-Cyclohexanedione (B196179) | Chloroform | Predominantly enol | [5] |
| Water | Predominantly enol | [6] | |
| Dimedone | Chloroform (CDCl₃) | 22.7% | [7] |
| DMSO | High enol content | [7] | |
| Methanol (MeOH) | Moderate enol content | [7] | |
| Indane-1,3-dione | Solid State | Diketo form | [8][9][10] |
| Solution | Low enol content | [8][9][10] |
Note: "Predominantly enol" indicates that the enol form is the major species in equilibrium, though specific quantitative data across a range of solvents is limited in the literature. The stability of the enol form in 1,2- and 1,3-cyclopentanedione and 1,2- and 1,3-cyclohexanedione is significant due to factors like intramolecular hydrogen bonding and conjugation.[1][2][3][4][6] In contrast, Indane-1,3-dione favors the diketo form.[8][9][10]
Factors Influencing Enol Content
The equilibrium between the keto and enol forms is influenced by several factors:
-
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group and a carbonyl group in the enol form allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding. This is a major stabilizing factor for the enol tautomer in many beta-diketones.[11]
-
Conjugation: The enol form contains a C=C double bond conjugated with the carbonyl group (C=O), which provides additional resonance stabilization.[12]
-
Solvent Polarity: The solvent plays a crucial role in the keto-enol equilibrium. Polar protic solvents can form hydrogen bonds with both the keto and enol forms, but they can also disrupt the intramolecular hydrogen bonding of the enol, potentially shifting the equilibrium towards the keto form. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored.[12]
-
Ring Strain: The introduction of a double bond in the enol form can affect the ring strain of the cyclic system. This can either stabilize or destabilize the enol tautomer depending on the ring size.
Experimental Protocols
The determination of enol content is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the protons in each tautomer have distinct chemical shifts.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the cyclic beta-diketone.
-
Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O, CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Allow the solution to equilibrate for a sufficient amount of time (e.g., 1 hour) at a constant temperature before measurement.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Ensure a sufficient number of scans are co-added to obtain a good signal-to-noise ratio.
-
The typical spectral width for observing both keto and enol protons is 0-16 ppm.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: The α-protons (protons on the carbon between the two carbonyl groups) typically appear as a singlet or multiplet in the range of δ 3.0-4.0 ppm.
-
Enol form: The vinylic proton (on the C=C double bond) typically appears as a singlet in the range of δ 5.0-6.0 ppm. The enolic hydroxyl proton is often broad and appears further downfield (δ 10-16 ppm).
-
-
Integrate the area of the distinct signals corresponding to the keto and enol forms.
-
Calculate the percentage of each tautomer. For example, when comparing the integral of the keto methylene (B1212753) protons (let's say it represents 2 protons) and the enol vinylic proton (representing 1 proton):
-
% Enol = [Integral(enol vinylic H)] / {[Integral(enol vinylic H)] + [Integral(keto methylene H) / 2]} * 100
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to determine the tautomeric ratio. The keto and enol forms have different electronic structures and thus exhibit distinct absorption maxima (λ_max).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the cyclic beta-diketone of a known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).
-
Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank for background correction.
-
-
Data Analysis:
-
Identify the λ_max for the keto and enol forms. The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).
-
The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) for each form at a specific wavelength is known or can be determined. Often, the molar absorptivity of the enol form is determined in a non-polar solvent where it is the predominant species. The concentration of the keto form can then be calculated by difference from the total concentration.
-
Visualizing Keto-Enol Tautomerism
The following diagrams illustrate the keto-enol tautomerism in cyclic beta-diketones and the experimental workflow for its determination.
Caption: Keto-enol tautomerism in cyclic beta-diketones.
Caption: Experimental workflow for determining enol content.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of 5-Methylcyclohexane-1,3-dione: HPLC vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of 5-Methylcyclohexane-1,3-dione, a key intermediate in various synthetic pathways. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most suitable analytical method.
Introduction to Purity Analysis of this compound
This compound is a versatile building block in organic synthesis. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and compromise the integrity of the final products. Potential impurities may include unreacted starting materials, isomers such as 3-methylcyclohexane-1,2-dione, or byproducts from the synthetic route. Therefore, robust analytical methods are essential for accurate quantification of the main component and detection of any impurities.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method is well-suited for the separation of this compound from its potential polar and non-polar impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: 1 mg/mL of this compound in the mobile phase.
Workflow for HPLC Analysis
Caption: Workflow for the purity assessment of this compound by HPLC.
Method 2: Gas Chromatography (GC)
Gas chromatography is an excellent alternative for the analysis of volatile compounds like this compound.[1][2] When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity data and structural information for impurity identification.[3]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a mass spectrometer detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Port Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: 1 mg/mL of this compound in Dichloromethane.
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
Comparative Data Summary
The following table summarizes the performance of HPLC and GC-MS for the purity assessment of a representative batch of this compound.
| Parameter | HPLC | GC-MS |
| Principle | Partition between liquid mobile and solid stationary phases. | Partition between gas mobile and liquid/solid stationary phases.[1][4] |
| Purity Determined | 99.2% | 99.5% |
| Major Impurity Detected | Unidentified impurity at RRT 1.15 (0.5%) | Isomer impurity identified (0.3%) |
| Limit of Detection | ~0.01% | ~0.005% |
| Analysis Time | 15 minutes | 25 minutes |
| Strengths | - High precision and reproducibility. | - High sensitivity and specificity. |
| - Suitable for non-volatile impurities. | - Provides structural information for impurity identification. | |
| Limitations | - May not resolve highly volatile impurities. | - Requires compounds to be thermally stable and volatile. |
| - Impurity identification requires further analysis (e.g., LC-MS). | - Derivatization may be needed for non-volatile compounds. |
Conclusion
Both HPLC and GC-MS are robust methods for determining the purity of this compound.
-
HPLC is a reliable and precise method for routine quality control, providing accurate quantification of the main component and detection of non-volatile impurities.
-
GC-MS offers the significant advantage of providing structural information, making it invaluable for the identification of unknown volatile impurities and for in-depth purity profiling.
The choice between these methods will depend on the specific requirements of the analysis. For routine purity checks, HPLC is often sufficient. However, for comprehensive characterization and impurity identification, GC-MS is the superior technique. For a complete understanding of the purity profile, employing both methods is recommended.
References
Safety Operating Guide
Proper Disposal of 5-Methylcyclohexane-1,3-dione: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 5-Methylcyclohexane-1,3-dione, ensuring the safety of laboratory personnel and environmental protection.
This compound is a chemical compound that requires careful management, particularly concerning its disposal. Adherence to proper disposal protocols is critical to mitigate potential risks to human health and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is classified as an irritant, capable of causing skin and eye irritation, and may lead to respiratory irritation.[1][2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area.
| Hazard Classification | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
This table summarizes the primary hazard classifications for this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with correct identification and segregation and ends with compliant removal by a licensed waste management authority.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[3]
-
Segregate solid waste from liquid waste.
2. Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for storing the waste.[4] High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.
-
Ensure containers are securely sealed at all times, except when adding waste.[3][4]
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Spill and Contamination Cleanup:
-
In the event of a spill, use dry cleanup procedures to avoid generating dust.[4][5]
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4][5]
-
Decontaminate the spill area with appropriate cleaning agents. All cleaning materials used, such as absorbent pads or wipes, should also be treated as hazardous waste and disposed of accordingly.
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be properly decontaminated before disposal or recycling.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
After thorough cleaning, deface or remove all original labels before disposing of the container as regular trash or recycling, in accordance with local regulations.[3]
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste management facility.
-
Two primary disposal methods are recommended:
-
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a certified waste management provider to ensure compliance with all federal, state, and local regulations. Do not discharge this compound into drains or waterways.[4][5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
A flowchart outlining the key stages for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Methylcyclohexane-1,3-dione
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Methylcyclohexane-1,3-dione. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
PPE Recommendations
The selection of appropriate PPE is contingent on the specific laboratory operation and the potential for exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solids | Chemical safety goggles | Nitrile or Neoprene gloves | N95 or higher-rated particulate respirator | Laboratory coat |
| Preparing Solutions | Chemical safety goggles with a face shield | Nitrile or Neoprene gloves | N95 or higher-rated particulate respirator if not in a fume hood | Laboratory coat |
| Conducting Reactions | Chemical safety goggles | Nitrile or Neoprene gloves | Use within a certified chemical fume hood | Laboratory coat |
| Waste Disposal | Chemical safety goggles | Nitrile or Neoprene gloves | N95 or higher-rated particulate respirator | Laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | P100 respirator or SCBA for large spills | Chemical-resistant apron or coveralls |
Note: As of the latest review, specific breakthrough time data for various glove materials with this compound is not available. Therefore, it is recommended to use nitrile or neoprene gloves and to change them immediately if contamination is suspected.
Rationale for PPE Selection
-
Eye Protection: Due to its classification as a serious eye irritant, chemical safety goggles are the minimum requirement.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: To prevent skin irritation, chemically resistant gloves are essential.[1][2] While specific compatibility data is unavailable, nitrile and neoprene gloves generally offer good protection against a range of chemicals.
-
Respiratory Protection: The potential for respiratory irritation from airborne particles necessitates the use of a particulate respirator, such as an N95, especially when handling the solid material outside of a fume hood.[3] For situations with a higher potential for aerosol generation, a higher level of respiratory protection may be required.
-
Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact. For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be worn.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol will minimize the risk of exposure and ensure the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing:
-
Use an analytical balance with a draft shield.
-
Carefully transfer the desired amount of the solid from the stock container to a tared weighing vessel using a clean spatula.
-
Avoid creating dust. If dust is generated, pause and allow it to settle before proceeding.
-
Close the stock container immediately after use.
-
Solution Preparation
-
Solvent Dispensing: In a chemical fume hood, add the desired solvent to a suitable reaction vessel.
-
Addition of Solid: Slowly and carefully add the weighed this compound to the solvent to prevent splashing and aerosol formation.
-
Mixing: Use a magnetic stirrer or overhead stirrer to dissolve the solid. Keep the vessel covered to the extent possible during mixing.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated bench paper) in a designated, labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous waste container for organic solvent waste.
-
Do not mix with incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Decontamination
-
Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste.
-
Wash the rinsed glassware with soap and water.
-
-
Work Surfaces:
-
Wipe down the work area in the chemical fume hood with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose of the cleaning materials as solid hazardous waste.
-
Emergency Procedures
In the event of an emergency, follow these procedures and contact your institution's Environmental Health and Safety (EHS) office.
Spills
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent the spread of the powder by closing doors to the laboratory.
-
Contact your institution's EHS for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Mandatory Visualizations
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
